Product packaging for Isopropyl 5-bromonicotinamide(Cat. No.:CAS No. 104290-45-1)

Isopropyl 5-bromonicotinamide

Cat. No.: B027745
CAS No.: 104290-45-1
M. Wt: 243.1 g/mol
InChI Key: IONIYOWDLSXKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl 5-bromonicotinamide (CAS 104290-45-1) is a high-purity nicotinamide derivative offered as a key synthetic intermediate for advanced research and development. This compound features a bromine substituent on the pyridine ring, making it a versatile building block for various organic synthesis and medicinal chemistry projects, particularly in the construction of more complex molecules via metal-catalyzed cross-coupling reactions. Key Identifiers: • CAS Number: 104290-45-1 • Molecular Formula: C 9 H 11 BrN 2 O • Molecular Weight: 243.10 g/mol • MDL Number: MFCD06016757 Research Applications: As a nicotinamide derivative, this compound is of significant interest in pharmaceutical research. It serves as a precursor in the synthesis of potential bioactive molecules. Its structure is relevant for exploring interactions with enzymatic targets, building upon the known biological role of the nicotinamide moiety as an essential component of cofactors NAD+ and NADP+ . Researchers utilize this brominated analog to develop novel compounds for probing biochemical pathways. Handling & Storage: For prolonged storage, it is recommended to keep the container sealed in a dry environment at 2-8°C . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O B027745 Isopropyl 5-bromonicotinamide CAS No. 104290-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONIYOWDLSXKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415407
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-45-1
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Isopropyl 5-bromonicotinamide, a valuable compound in pharmaceutical research. The synthesis is presented in two key stages: the preparation of the intermediate 5-bromonicotinic acid, followed by its conversion to the final product, this compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the electrophilic bromination of nicotinic acid to yield 5-bromonicotinic acid. The second step is the amidation of 5-bromonicotinic acid with isopropylamine. This is typically facilitated by first activating the carboxylic acid group, for instance, by converting it to an acyl chloride, which then readily reacts with isopropylamine to form the desired amide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the 5-bromonicotinic acid intermediate.

ParameterValueReference
Molecular FormulaC₆H₄BrNO₂[1]
Molecular Weight202.01 g/mol [2]
AppearanceOff-white to light yellow crystalline powder[2]
Melting Point182 - 185 °C[2][3]
Reported Yield63 - 93%[3]

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This protocol details the direct bromination of nicotinic acid.[1][3]

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Bromine (Br₂)

  • Iron powder (catalyst)

  • 4N Sodium hydroxide (NaOH) solution

  • Ice water

  • Ethanol or Isopropyl alcohol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, add nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and a catalytic amount of iron powder (e.g., 1 g).

  • Heat the mixture to 70°C with stirring.

  • Slowly add bromine (e.g., 40 ml, 0.78 mol) to the reaction mixture over a period of 2 hours.

  • After the addition is complete, reflux the mixture for 6 hours with continuous stirring.

  • After reflux, distill off the excess bromine and thionyl chloride under reduced pressure.

  • Cool the residue to 0°C.

  • In a separate beaker, cool a 4N sodium hydroxide solution.

  • Carefully add the cooled residue to the NaOH solution with stirring until the pH of the mixture reaches 3. A precipitate of 5-bromonicotinic acid will form.

  • Collect the precipitate by vacuum filtration and wash it with ice water.

  • The crude product can be further purified by recrystallization from ethanol or isopropyl alcohol to yield a white to off-white crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 5-bromonicotinic acid to this compound via an acyl chloride intermediate.[4][5]

Materials:

  • 5-Bromonicotinic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Isopropylamine

  • Pyridine or another suitable base

  • 0°C ice bath

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (3.0 eq) dropwise at room temperature.

    • Add a catalytic amount (e.g., one drop) of DMF.

    • Stir the mixture at room temperature for 6 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane.

    • In a separate flask, prepare a solution of isopropylamine (1.0 eq) and pyridine (1.0 eq) in dichloromethane.

    • Cool the acyl chloride solution to 0°C using an ice bath.

    • Slowly add the isopropylamine solution dropwise to the cooled acyl chloride solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours or until completion.

    • Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway from nicotinic acid to this compound.

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Step1 Bromination Nicotinic_Acid->Step1 Brominating_Reagents Br₂, SOCl₂, Fe catalyst Brominating_Reagents->Step1 Five_Bromo_Nicotinic_Acid 5-Bromonicotinic Acid Step1->Five_Bromo_Nicotinic_Acid Step2a Activation Five_Bromo_Nicotinic_Acid->Step2a Activating_Reagents (COCl)₂ or SOCl₂ Activating_Reagents->Step2a Acyl_Chloride 5-Bromonicotinoyl Chloride Step2b Amidation Acyl_Chloride->Step2b Step2a->Acyl_Chloride Isopropylamine Isopropylamine Isopropylamine->Step2b Final_Product This compound Step2b->Final_Product

Caption: Synthesis workflow for this compound.

References

Isopropyl 5-bromonicotinamide: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on isopropyl 5-bromonicotinamide is limited in publicly available literature. This guide synthesizes information from studies on closely related nicotinamide derivatives and potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) to construct a scientifically plausible mechanism of action. The experimental data and protocols provided are representative of the methodologies used to evaluate compounds within this class.

Executive Summary

This compound is a synthetic derivative of nicotinic acid (Vitamin B3). Its structure, featuring a brominated pyridine ring and an isopropylamide group, suggests its potential as an anticancer agent, likely functioning as an inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism, DNA repair, and signaling.[4][5][6] Cancer cells exhibit a heightened reliance on this pathway due to their high metabolic and proliferative rates, making NAMPT an attractive therapeutic target.[7][8][9]

This document outlines the hypothesized mechanism of action of this compound, focusing on its role as a NAMPT inhibitor. We will explore its downstream effects on critical cellular processes, including metabolic disruption, induction of apoptosis, and cell cycle arrest. This guide also provides standardized experimental protocols and representative data to facilitate further research into this and similar compounds.

Core Mechanism of Action: NAMPT Inhibition and NAD+ Depletion

The primary hypothesized mechanism of action for this compound is the competitive inhibition of NAMPT.[10] By blocking NAMPT, the compound disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key step in the NAD+ salvage pathway.[6] This leads to a rapid depletion of intracellular NAD+ pools, which has profound and multifaceted consequences for cancer cells.[8]

dot

NAMPT_Inhibition cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Consequences NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-limiting enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD NMNAT NAD_depletion NAD+ Depletion NAMPT->NMN ATP -> AMP+PPi Compound This compound Compound->NAMPT Inhibits Metabolic_Stress Metabolic Stress (ATP Depletion) NAD_depletion->Metabolic_Stress DNA_Repair_Inhibition Impaired DNA Repair (PARP Inactivity) NAD_depletion->DNA_Repair_Inhibition Sirtuin_Inhibition Sirtuin Inactivity (SIRT1) NAD_depletion->Sirtuin_Inhibition Apoptosis Apoptosis Metabolic_Stress->Apoptosis DNA_Repair_Inhibition->Apoptosis Sirtuin_Inhibition->Apoptosis Apoptosis_Pathway Compound This compound NAMPT NAMPT Compound->NAMPT Inhibits NAD_depletion NAD+ Depletion SIRT1 SIRT1 Inactivation NAD_depletion->SIRT1 Mito Mitochondrial Dysfunction (ROS ↑, ΔΨm ↓) NAD_depletion->Mito Metabolic Stress p53 p53 Acetylation (Activation) SIRT1->p53 Bax Bax Upregulation p53->Bax Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_proteins Key Protein Targets start Hypothesis: Compound inhibits cancer cells viability Cell Viability Assay (MTT / SRB) Determine IC50 values start->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) Quantify apoptotic vs. necrotic cells viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) Determine cell cycle phase distribution viability->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot conclusion Elucidate Mechanism of Action western_blot->conclusion parp Cleaved PARP casp3 Cleaved Caspase-3 p53 p53 / p21 cyclinD1 Cyclin D1

References

What are the physical and chemical properties of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Isopropyl 5-bromonicotinamide. The document details its synthesis, purification, and potential mechanisms of action based on related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative.[1] Its core structure consists of a pyridine ring brominated at the 5-position with an N-isopropylcarboxamide group at the 3-position.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 104290-45-1[2][3][4][5]
IUPAC Name 5-bromo-N-propan-2-ylpyridine-3-carboxamide
Molecular Formula C₉H₁₁BrN₂O[1][5]
Molecular Weight 243.1 g/mol [1][5]
Canonical SMILES CC(C)NC(=O)C1=CC(=CN=C1)Br[1]
InChI Key IONIYOWDLSXKNQ-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValue
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water.[1]
Melting Point Varies depending on purity.[1]
Boiling Point Data not available.
Stability Stable under normal laboratory conditions.[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the bromination of nicotinic acid to form 5-bromonicotinic acid, which is then converted to the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This protocol is adapted from established methods for the bromination of nicotinic acid.

  • Materials:

    • Nicotinic acid

    • Thionyl chloride (SOCl₂)

    • Bromine (Br₂)

    • Powdered iron (Fe)

    • 4N Sodium hydroxide (NaOH) solution

    • Ice

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, combine nicotinic acid and powdered iron.

    • Slowly add thionyl chloride to the mixture.

    • Heat the mixture to approximately 70°C with constant stirring.

    • Over a period of 2 hours, slowly add bromine to the reaction mixture.

    • After the addition of bromine is complete, reflux the mixture for 6 hours.

    • Distill off the excess bromine and thionyl chloride.

    • Cool the remaining residue in an ice bath to 0°C.

    • Carefully add cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.

    • Collect the resulting precipitate by suction filtration.

    • Wash the precipitate with ice-cold water and dry to obtain 5-bromonicotinic acid.

Step 2: Synthesis of this compound

This is a general procedure for the amidation of a carboxylic acid.

  • Materials:

    • 5-Bromonicotinic acid

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

    • Isopropylamine

    • Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

    • Triethylamine (or another non-nucleophilic base)

  • Procedure via Acyl Chloride:

    • Suspend 5-bromonicotinic acid in an anhydrous solvent.

    • Add thionyl chloride dropwise and stir the mixture at room temperature until the reaction is complete (indicated by the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

    • Dissolve the crude acyl chloride in fresh anhydrous solvent and cool the solution to 0°C.

    • In a separate flask, dissolve isopropylamine and a non-nucleophilic base (like triethylamine) in the same anhydrous solvent.

    • Slowly add the isopropylamine solution to the acyl chloride solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 5-Bromonicotinic Acid cluster_1 Step 2: Amidation Nicotinic_Acid Nicotinic Acid Bromination Bromination (Br₂, SOCl₂, Fe) Nicotinic_Acid->Bromination 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Bromination->5_Bromonicotinic_Acid Activation Activation (e.g., SOCl₂) 5_Bromonicotinic_Acid->Activation Amidation Amidation (Isopropylamine) Activation->Amidation Crude_Product Crude Isopropyl 5-bromonicotinamide Amidation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product G Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD⁺ PARPs_Sirtuins PARPs, Sirtuins, etc. NAD->PARPs_Sirtuins NAMPT->NMN NMNAT->NAD PARPs_Sirtuins->Nicotinamide Inhibition Potential Inhibition Point Inhibition->NAMPT Target_Compound Isopropyl 5-bromonicotinamide Target_Compound->Inhibition

References

Isopropyl 5-bromonicotinamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 5-bromonicotinamide, a synthetic compound with potential applications in biochemical research and pharmaceutical development. This document consolidates available information on its chemical identity, molecular structure, and general synthetic approaches. While specific experimental data on its biological activity and mechanism of action are not extensively available in the public domain, this guide outlines the foundational knowledge and suggests typical experimental workflows for its characterization. All quantitative data found in the public domain has been summarized in structured tables.

Chemical Identity and Molecular Structure

This compound is a derivative of nicotinamide, characterized by a bromine substituent at the 5-position of the pyridine ring and an isopropyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 104290-45-1[1][2]
IUPAC Name 5-bromo-N-(propan-2-yl)pyridine-3-carboxamide
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Canonical SMILES CC(C)NC(=O)C1=CC(=CN=C1)Br
InChI InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)

Molecular Structure:

Caption: Molecular Structure of this compound.

Synthesis and Purification

2.1. General Synthetic Workflow

The synthesis can be logically broken down into two primary stages: bromination of the pyridine ring followed by amidation of the carboxylic acid.

G A Nicotinic Acid B 5-Bromonicotinic Acid A->B Bromination C This compound B->C Amidation

Caption: General synthetic workflow for this compound.

2.2. Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard procedures for similar chemical transformations. Optimization and safety assessments are crucial before implementation.

Step 1: Bromination of Nicotinic Acid to 5-Bromonicotinic Acid

  • Reaction: Electrophilic aromatic substitution.

  • Reagents: Nicotinic acid, a brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂), and a suitable solvent (e.g., fuming sulfuric acid or an organic solvent with a catalyst).

  • General Procedure:

    • Dissolve or suspend nicotinic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

    • Slowly add the brominating agent to the reaction mixture. The reaction may be exothermic and require cooling.

    • Stir the mixture at a controlled temperature for a specified duration until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction.

    • The crude 5-bromonicotinic acid may be purified by recrystallization.

Step 2: Amidation of 5-Bromonicotinic Acid

  • Reaction: Carboxylic acid activation and nucleophilic acyl substitution.

  • Reagents: 5-Bromonicotinic acid, a coupling agent (e.g., DCC, EDC) or a reagent to form an acyl chloride (e.g., thionyl chloride), isopropylamine, and an appropriate solvent (e.g., dichloromethane, DMF).

  • General Procedure:

    • Activate the carboxylic acid of 5-bromonicotinic acid. If using thionyl chloride, this would involve refluxing to form the acyl chloride, followed by removal of excess thionyl chloride.

    • In a separate vessel, dissolve isopropylamine in the chosen solvent.

    • Slowly add the activated 5-bromonicotinic acid (or its acyl chloride) to the isopropylamine solution, often at a reduced temperature to control the reaction rate.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

    • Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials.

    • The crude this compound is then purified.

2.3. Purification

Purification of the final product would typically be achieved through the following methods:

  • Recrystallization: From a suitable solvent system to obtain a crystalline solid.

  • Column Chromatography: Using silica gel and an appropriate eluent system to separate the product from impurities.

Characterization of the purified product would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Biological Activity and Mechanism of Action

There is a notable lack of specific quantitative data regarding the biological activity of this compound in publicly available scientific literature. While it is sold as a biochemical for research purposes, detailed studies on its bioactivity have not been published.

3.1. Potential Areas of Investigation

Based on its structural similarity to other nicotinamide derivatives, potential biological activities could be explored in the following areas:

  • Enzyme Inhibition: Nicotinamide and its analogs are known to interact with a variety of enzymes. This compound could be screened against panels of enzymes, such as kinases, deacetylases (sirtuins), or PARPs.

  • Receptor Binding: The nicotinic acetylcholine receptors (nAChRs) are a potential target class given the core nicotinamide structure.[3] Radioligand binding assays or functional assays measuring ion flux could be employed to investigate this.

3.2. Hypothetical Experimental Workflow for Target Identification

G A This compound B High-Throughput Screening (e.g., Enzyme Panels, Receptor Panels) A->B C Hit Identification B->C D Dose-Response Assays (IC50 / EC50 Determination) C->D E Lead Optimization D->E F In Vitro Cellular Assays D->F G In Vivo Studies F->G

Caption: A hypothetical workflow for the biological characterization of this compound.

Summary and Future Directions

This compound is a readily characterizable synthetic compound with a defined chemical structure. While its biological activity remains largely unexplored in the public domain, its structural features suggest potential for interaction with various biological targets. Future research should focus on a systematic evaluation of its bioactivity through high-throughput screening, followed by more detailed mechanistic studies for any identified "hits." The development and publication of a detailed and robust synthesis protocol would also be of significant value to the research community. For professionals in drug development, this compound represents a starting point for fragment-based drug design or as a scaffold for the synthesis of more complex molecules.

References

Solubility Profile of Isopropyl 5-bromonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Isopropyl 5-bromonicotinamide, a compound of interest in pharmaceutical and biochemical research. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages qualitative information and quantitative data from the structurally similar and well-studied compound, nicotinamide, to provide a comprehensive reference for researchers. The methodologies for experimental solubility determination are also detailed to enable accurate and reproducible measurements in the laboratory.

Overview of Solubility

Solubility is a critical physicochemical property in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is described as a white to off-white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[1] This suggests a semi-polar to non-polar character, which is consistent with its molecular structure.

Quantitative Solubility Data

The following table summarizes the experimental solubility data for nicotinamide in various solvents at different temperatures. This information can be used to guide solvent selection for formulation, analytical method development, and other research applications involving this compound.

SolventTemperature (°C)Solubility of Nicotinamide ( g/100g solvent)Reference
Water25~100[2]
Ethanol25~2.5[2]
Methanol25> Ethanol[3]
1-Propanol25< Ethanol[3]
2-Propanol25< 1-Propanol[3]
1-Butanol25< 2-Propanol[3]
Isobutanol25< 1-Butanol[3]
Acetone25< Isobutanol[3]
Ethyl Acetate25< Acetone[3]
Acetonitrile200.733 (mole fraction x 10^2)[4]
Dimethyl Sulfoxide (DMSO)25~15 (mg/mL)[2]
Dimethylformamide (DMF)25~15 (mg/mL)[2]

Note: The solubility order for nicotinamide in various alcohols at 298.15 K is: methanol > ethanol > 1-propanol > 1-butanol > isobutanol > 2-propanol.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5][6][7] This protocol outlines the steps to measure the solubility of this compound in a given solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Solvent of interest

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample analysis

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of volumetric flasks. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5]

    • Add a known volume of the desired solvent to each flask.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks at a constant speed (e.g., 150-300 RPM) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5][7] The time required may vary depending on the compound and solvent.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5] Filtration should be performed quickly to avoid temperature changes that could affect solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess Isopropyl 5-bromonicotinamide to flask B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Workflow for Shake-Flask Solubility Determination

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While specific quantitative data remains to be experimentally determined, the qualitative information and comparative data from nicotinamide offer valuable insights for practical applications. The detailed experimental protocol for the shake-flask method provides a robust framework for obtaining accurate and reproducible solubility data, which is essential for advancing the research and development of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 5-bromonicotinamide, a synthetic derivative of nicotinamide (Vitamin B3), presents a compelling scaffold for drug discovery. Its structural features, including the bromine-substituted pyridine ring, suggest potential interactions with a range of biological targets. This technical guide provides an in-depth exploration of the potential biological targets of this compound, outlines detailed experimental protocols for target identification and validation, and presents a framework for data analysis and visualization. While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive roadmap for its investigation, leveraging established methodologies in drug development.

Introduction

Nicotinamide and its derivatives are integral to various cellular processes, acting as precursors for coenzymes like NAD+ and NADP+. The modification of the nicotinamide structure, as seen in this compound, can lead to novel pharmacological activities. The introduction of a bromine atom at the 5-position and an isopropyl group on the amide can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules.[1] This guide delineates a systematic approach to identifying and characterizing the biological targets of this compound, a crucial step in elucidating its mechanism of action and therapeutic potential.

Potential Biological Target Classes

Based on the structural similarity of this compound to known bioactive molecules, several classes of proteins are posited as potential biological targets.

  • Enzymes: The nicotinamide moiety is a common feature in the substrates of various enzymes. Therefore, this compound could act as an inhibitor or modulator of enzymes involved in metabolic pathways, signal transduction, or inflammation.[1]

  • Receptors: The pyridine ring is a key component of ligands for various receptors. It is plausible that this compound interacts with receptors such as nicotinic acetylcholine receptors (nAChRs), influencing neuronal activity.[1]

  • Anti-cancer Applications: The investigation of brominated nicotinamides for their cytotoxic effects on cancer cell lines suggests that this compound could have potential applications in oncology.[1]

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for identifying the specific biological targets of this compound. The following are detailed protocols for key experiments.

In Vitro Enzyme Inhibition Assay (Hypothetical Target: Bcr-Abl Kinase)

Given the association of its CAS number with literature on Bcr-Abl inhibitors, a kinase inhibition assay is a logical starting point.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., Bcr-Abl).

Materials:

  • Recombinant human Bcr-Abl kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • In a 384-well plate, add 5 µL of the compound dilution. For the positive control (no inhibition), add 5 µL of assay buffer with DMSO. For the negative control (100% inhibition), add a known potent inhibitor.

  • Add 10 µL of a solution containing the Bcr-Abl kinase and the kinase substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay (Hypothetical Target: Nicotinic Acetylcholine Receptors)

Objective: To determine the binding affinity (Ki) of this compound for a specific nicotinic acetylcholine receptor subtype (e.g., α4β2).

Materials:

  • Cell membranes prepared from a cell line stably expressing the α4β2 nAChR subtype.

  • Radioligand (e.g., [³H]-Epibatidine).

  • This compound.

  • Non-specific binding competitor (e.g., nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]-Epibatidine, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Epibatidine, and a high concentration of nicotine.

    • Competition Binding: Cell membranes, [³H]-Epibatidine, and the serial dilutions of this compound.

  • Incubate the plate at room temperature for 2-3 hours.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of this compound from the competition binding data.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., K562, a chronic myelogenous leukemia cell line).

Materials:

  • K562 cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)
This compoundBcr-Abl5.2
Imatinib (Control)Bcr-Abl0.1

Table 2: Hypothetical Receptor Binding Affinity Data

CompoundReceptor SubtypeKi (nM)
This compoundα4β2 nAChR150
Nicotine (Control)α4β2 nAChR1.5

Table 3: Hypothetical Cellular Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundK56212.8
Doxorubicin (Control)K5620.5

Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Growth_Factor Growth Factor Growth_Factor->Receptor Binds Compound Isopropyl 5-bromonicotinamide Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical Signaling Pathway Inhibition.

G Start Start: Compound Synthesis HTS High-Throughput Screening (e.g., Kinase Panel) Start->HTS Hit_Ident Hit Identification HTS->Hit_Ident Hit_Ident->HTS Inactive Dose_Response Dose-Response Assays (IC50) Hit_Ident->Dose_Response Active Binding_Assay Direct Binding Assays (Ki) Dose_Response->Binding_Assay Cellular_Assay Cellular Assays (e.g., Cytotoxicity) Binding_Assay->Cellular_Assay Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt

References

The Synthesis and Biological Potential of Isopropyl 5-bromonicotinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of isopropyl 5-bromonicotinamide and its derivatives. This class of compounds, featuring a substituted pyridine core, represents a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and mycology. This document details the synthetic pathways, summarizes available quantitative biological data, and provides insights into a key signaling pathway modulated by these derivatives.

Core Synthesis

The synthesis of this compound is a multi-step process that begins with the readily available nicotinic acid. The key transformations involve the bromination of the pyridine ring followed by the formation of an amide bond with isopropylamine.

A crucial intermediate in this synthesis is 5-bromonicotinoyl chloride. The most common method for its preparation is the direct chlorination of 5-bromonicotinic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The high reactivity of the acyl chloride group makes it an excellent electrophile for subsequent nucleophilic substitution with an amine.[1][2]

Experimental Protocols

Step 1: Synthesis of 5-bromonicotinic acid

A common method for the preparation of 5-bromonicotinic acid is through the direct bromination of nicotinic acid. This can be achieved using bromine in the presence of a catalyst.

Step 2: Synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid [1]

  • Materials and Equipment:

    • 5-bromonicotinic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous solvent (e.g., toluene or dichloromethane)

    • N,N-dimethylformamide (DMF, catalytic amount, optional)

    • Round-bottom flask

    • Reflux condenser with a gas outlet/drying tube

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equivalent).

    • Under an inert atmosphere, add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of DMF.

    • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (typically monitored by the cessation of gas evolution).

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The resulting crude 5-bromonicotinoyl chloride can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Materials and Equipment:

    • 5-bromonicotinoyl chloride

    • Isopropylamine

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (or another suitable base)

    • Standard laboratory glassware for reaction and work-up

  • Procedure:

    • Dissolve 5-bromonicotinoyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Add the isopropylamine solution dropwise to the cooled solution of 5-bromonicotinoyl chloride with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity of 5-Bromonicotinamide Derivatives

Derivatives of 5-bromonicotinamide have demonstrated a range of biological activities, with significant potential as anticancer and antifungal agents. The data presented below is for various derivatives of 5-bromonicotinamide and is intended to be illustrative of the potential of this chemical scaffold.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of nicotinamide derivatives against various cancer cell lines. One of the key mechanisms of action is believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[3][4][5]

Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Nicotinamide Derivative N4 MCF-7 (Breast)12.1
Nicotinamide Derivative 6 HCT-116 (Colon)22.09[5]
Nicotinamide Derivative 7 HCT-116 (Colon)15.70[5]
Nicotinamide Derivative 10 HCT-116 (Colon)15.40[5]
Nicotinamide Derivative 10 HepG-2 (Liver)9.80[5]
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (10 )MCF-7 (Breast)0.07[4]
Antifungal Activity

Nicotinamide derivatives have also been investigated for their antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.

Table 2: In Vitro Antifungal Activity of Selected Nicotinamide Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Nicotinamide Derivative 16g Candida albicans SC53140.25[2]
Nicotinamide Derivative 16g Fluconazole-resistant C. albicans0.125 - 1[2]

Signaling Pathway: VEGFR-2 Inhibition

A significant body of research suggests that the anticancer effects of many nicotinamide derivatives are mediated through the inhibition of the VEGFR-2 signaling pathway.[3][4][5] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[9][10]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Src Src VEGFR2->Src Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration STAT3->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway initiated by VEGF binding.

Experimental Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation cluster_sar SAR & Lead Optimization start Starting Materials (e.g., Nicotinic Acid) bromination Bromination start->bromination activation Carboxylic Acid Activation (e.g., Acyl Chloride Formation) bromination->activation amidation Amidation with Isopropylamine activation->amidation purification Purification (Chromatography/Recrystallization) amidation->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir anticancer Anticancer Assays (e.g., MTT, IC50 determination) purification->anticancer antifungal Antifungal Assays (e.g., MIC determination) purification->antifungal mechanistic Mechanistic Studies (e.g., Kinase Assays, Western Blot) anticancer->mechanistic antifungal->mechanistic sar Structure-Activity Relationship (SAR) Studies mechanistic->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for derivative development.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their synthesis is achievable through established organic chemistry methodologies, and the available biological data for related compounds suggest that this scaffold is a valuable starting point for the design of potent anticancer and antifungal agents. Further research focusing on the synthesis of a diverse library of these derivatives and a thorough investigation of their structure-activity relationships is warranted to unlock their full therapeutic potential. The inhibition of the VEGFR-2 signaling pathway appears to be a key mechanism for their anticancer effects, providing a clear direction for future mechanistic studies.

References

In Silico Modeling of Isopropyl 5-bromonicotinamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of Isopropyl 5-bromonicotinamide's interaction with a putative receptor target. This compound is a nicotinamide derivative with potential pharmacological applications.[1] Due to the limited availability of experimental binding data for this specific compound, this document outlines a systematic in silico workflow, hypothesizing the α7 nicotinic acetylcholine receptor (nAChR) as a plausible target based on the compound's structural similarity to nicotinic ligands. The guide details a robust methodology encompassing ligand and receptor preparation, molecular docking, and molecular dynamics simulations to predict binding affinity and interaction stability. Furthermore, it includes a standardized protocol for an in vitro radioligand binding assay, essential for the experimental validation of computational findings. All quantitative data are presented in a clear, tabular format, and complex workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document serves as a thorough guide for researchers aiming to characterize the receptor binding profile of novel small molecules like this compound.

Introduction to In Silico Drug Discovery and this compound

Computer-Aided Drug Design (CADD) has become an integral part of the modern drug discovery pipeline, offering a rapid and cost-effective means to identify and optimize potential therapeutic candidates. In silico techniques simulate and predict the interactions between small molecules and their biological targets at a molecular level. These methods are broadly classified into structure-based and ligand-based approaches. When the three-dimensional structure of a biological target is known, structure-based methods like molecular docking and molecular dynamics simulations can be employed to predict binding modes and affinities.

This compound is a derivative of nicotinic acid (Vitamin B3) featuring a bromine atom at the 5-position of the pyridine ring and an isopropyl amide group.[1] While its precise biological targets are not extensively documented, its structural resemblance to nicotine and other nicotinic compounds suggests potential interaction with nicotinic acetylcholine receptors (nAChRs). This guide, therefore, focuses on a hypothetical in silico investigation of its binding to the α7 subtype of the nAChR, a well-characterized receptor implicated in various neurological processes.[2][3]

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data that could be generated from the in silico and in vitro experiments described in this guide. These values are for illustrative purposes to demonstrate how such data should be presented.

Table 1: Molecular Docking Results of this compound with α7 nAChR

ParameterValueUnit
Docking Score-8.2kcal/mol
Estimated Binding Affinity (Ki)150nM
Number of Hydrogen Bonds2
Key Interacting ResiduesTrp149, Tyr195, Cys190

Table 2: Molecular Dynamics Simulation Analysis

ParameterValueUnit
RMSD of Ligand1.5 ± 0.3Å
RMSF of Binding Site Residues0.8 ± 0.2Å
Binding Free Energy (MM/PBSA)-35.5kcal/mol

Table 3: In Vitro Radioligand Binding Assay Results

ParameterValueUnit
IC50250nM
Ki (calculated)180nM

In Silico Modeling: Experimental Protocols

A rigorous in silico modeling workflow is crucial for generating reliable predictions of ligand-receptor interactions. This section details the step-by-step protocols for molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[4][5]

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (SMILES: CC(C)NC(=O)C1=CC(=CN=C1)Br) and convert it to a 3D structure using a molecular modeling software like Avogadro or ChemDraw.[1]

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[5]

  • Receptor Preparation:

    • Download the 3D crystal structure of the human α7 nAChR from the Protein Data Bank (PDB; e.g., PDB ID: 7RPM).[6]

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign partial charges to the protein atoms.

    • Define the binding site by creating a grid box around the known ligand-binding domain.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to generate various binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding affinities (docking scores).

    • Visualize the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding pose.[7]

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-α7 nAChR complex as the starting structure.

    • Place the complex in a periodic solvent box (e.g., water) and add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and relax the structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to get a more accurate estimation of binding affinity.

In Vitro Validation: Experimental Protocol

Experimental validation is essential to confirm the predictions from in silico models. A radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.[8][9]

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α7 nAChR.[8][10]

Protocol:

  • Membrane Preparation:

    • Homogenize tissue known to express α7 nAChR (e.g., rat brain hippocampus) or membranes from cells stably expressing the receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add membrane preparation, a known radioligand for α7 nAChR (e.g., [³H]-methyllycaconitine), and assay buffer.[8]

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known α7 nAChR agonist/antagonist (e.g., nicotine) to saturate the receptors.

    • Competitor Binding: Add membrane preparation, the radioligand, and varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_pathway α7 nAChR Signaling Pathway ligand This compound (Agonist) receptor α7 nAChR ligand->receptor ca_influx Ca²⁺ Influx receptor->ca_influx pi3k PI3K/Akt Pathway ca_influx->pi3k jak2 JAK2/STAT3 Pathway ca_influx->jak2 neuroprotection Neuroprotection & Anti-inflammation pi3k->neuroprotection jak2->neuroprotection

Caption: Hypothetical signaling cascade following the binding of this compound to the α7 nAChR.[2][11]

G cluster_workflow In Silico Modeling Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure & Charges) docking Molecular Docking (Pose Prediction) ligand_prep->docking receptor_prep Receptor Preparation (PDB Cleanup & Hydrogens) receptor_prep->docking md Molecular Dynamics (Stability Assessment) docking->md pose_analysis Pose Analysis (Binding Interactions) docking->pose_analysis trajectory_analysis Trajectory Analysis (RMSD, Binding Energy) md->trajectory_analysis

Caption: A generalized workflow for the in silico modeling of ligand-receptor interactions.[5]

G cluster_assay Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

References

Isopropyl 5-bromonicotinamide: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. Isopropyl 5-bromonicotinamide, a derivative of the essential vitamin B3, represents a compelling fragment scaffold. Its unique combination of a hydrogen-bonding nicotinamide core, a lipophilic bromine atom that can participate in halogen bonding, and an isopropyl group for tailored steric interactions makes it a valuable starting point for developing potent and selective inhibitors for a range of protein targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and potential applications in drug discovery, supported by generalized experimental methodologies and logical frameworks for its application in FBDD workflows.

Introduction to this compound as a Drug Fragment

This compound (IUPAC name: 5-bromo-N-(propan-2-yl)nicotinamide) is a small molecule belonging to the class of brominated nicotinamides.[1] As a fragment, it adheres to the "Rule of Three," a set of empirical guidelines for selecting compounds with a higher probability of binding to and being efficiently developed into drugs. The nicotinamide core is a well-established pharmacophore, present in the essential cofactor nicotinamide adenine dinucleotide (NAD), and is known to interact with a wide variety of enzymes.[2] The bromine atom at the 5-position enhances lipophilicity and can form specific halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding.[3] The N-isopropyl group provides a degree of steric bulk and can be modified to explore structure-activity relationships (SAR).

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a fragment is crucial for its application in drug discovery, from initial screening to lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O[4][5]
Molecular Weight 243.1 g/mol [4][5]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water[1]
Stability Stable under standard laboratory conditions[1]
Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward two-step process starting from 5-bromonicotinic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromonicotinic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Isopropylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromonicotinoyl chloride.

  • Amide Coupling (Method A):

    • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • One-Pot Amide Coupling (Method B, using HATU):

    • To a solution of 5-bromonicotinic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add isopropylamine (1.2 eq) to the reaction mixture and continue to stir at room temperature until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound in Fragment-Based Drug Discovery

The utility of this compound as a fragment lies in its potential to identify and validate druggable binding sites on protein targets. The following sections outline a generalized workflow for its application in an FBDD campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (e.g., NMR, SPR, DSF) A->B C Hit Confirmation (Dose-response, Orthogonal Assays) B->C D Structural Biology (X-ray Crystallography, Cryo-EM) C->D E Binding Affinity Determination (ITC, MST) C->E F Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Linking D->F E->F G Lead Compound F->G

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Fragment Screening

This compound can be included in a diverse fragment library for screening against a protein target of interest. Various biophysical techniques can be employed to detect the weak binding interactions characteristic of fragments.

Experimental Protocol: Thermal Shift Assay (DSF) for Fragment Screening

Materials:

  • Purified target protein

  • SYPRO Orange dye (or equivalent)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (optimized for protein stability)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Add this compound to the appropriate wells to a final concentration typically in the range of 100 µM to 1 mM. Include appropriate controls (e.g., protein only, protein with DMSO).

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant increase in Tm in the presence of this compound indicates a binding event that stabilizes the protein.

Hit Validation and Structural Characterization

Positive hits from the initial screen require validation through orthogonal assays and structural studies to confirm binding and elucidate the binding mode. X-ray crystallography is a powerful tool for visualizing the interaction of the fragment with the target protein at an atomic level.

Experimental Protocol: Co-crystallization of a Target Protein with this compound

Materials:

  • Highly purified and concentrated target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant solution

Procedure:

  • Incubate the target protein with a molar excess of this compound (e.g., 2-5 fold molar excess) for a defined period (e.g., 1 hour) on ice to allow for complex formation.

  • Set up crystallization trials using the protein-fragment complex, screening a wide range of crystallization conditions (e.g., using commercially available screens). The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Monitor the crystallization trials for crystal growth over several days to weeks.

  • Once suitable crystals are obtained, they are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure of the protein-fragment complex to visualize the binding mode of this compound.

Potential Biological Targets and Signaling Pathways

While specific biological targets for this compound are not yet extensively documented in the public domain, the nicotinamide scaffold is known to interact with a variety of enzymes that play crucial roles in cellular signaling.

Signaling_Pathways cluster_0 Potential Targets cluster_1 Downstream Cellular Processes A This compound B NAD+-dependent Enzymes (e.g., PARPs, Sirtuins) A->B Inhibition C Kinases A->C Inhibition D Other Nicotinamide- binding Proteins A->D Binding E DNA Repair B->E F Gene Expression B->F G Cell Signaling C->G H Metabolism D->H

Caption: Potential signaling pathways modulated by nicotinamide derivatives.

Based on the activities of related nicotinamide derivatives, potential target classes for this compound include:

  • Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and cell death. The nicotinamide portion of NAD+ is mimicked by many PARP inhibitors.

  • Sirtuins: A class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.

  • Kinases: Several nicotinamide analogs have been shown to exhibit kinase inhibitory activity.

  • Nicotinamide N-methyltransferase (NNMT): An enzyme involved in the metabolism of nicotinamide and implicated in various diseases.[2]

The modulation of these targets can impact a wide range of cellular processes, including DNA repair, gene transcription, and metabolic pathways, which are often dysregulated in diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Lead Optimization

Once a validated hit, such as this compound, is identified and its binding mode is understood, the next step is to improve its potency and selectivity through medicinal chemistry efforts.

Table 2: Illustrative SAR for Nicotinamide Derivatives (Hypothetical Data)

CompoundR1 (5-position)R2 (N-substituent)IC₅₀ (µM)
Nicotinamide-H-H>1000
This compound -Br -isopropyl 500
5-bromo-N-ethylnicotinamide-Br-ethyl750
5-bromo-N-cyclopropylnicotinamide-Br-cyclopropyl400
5-chloro-N-isopropylnicotinamide-Cl-isopropyl600
N-isopropylnicotinamide-H-isopropyl>1000

This table presents hypothetical data for illustrative purposes to demonstrate potential SAR trends.

The optimization process can involve:

  • Fragment Growing: Extending the fragment to make additional interactions with the target protein. For this compound, this could involve modifying the isopropyl group or the pyridine ring.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, more potent molecule.

Conclusion

This compound is a promising fragment for drug discovery, offering a unique combination of features that make it an attractive starting point for FBDD campaigns. Its straightforward synthesis and the well-understood chemistry of the nicotinamide scaffold facilitate rapid exploration of SAR. While specific quantitative data for this fragment is not widely available in the public literature, the principles and protocols outlined in this guide provide a solid framework for its application in identifying and developing novel therapeutics against a range of biological targets. Further investigation into the biological activities of this compound is warranted to fully realize its potential in modern drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of Isopropyl 5-bromonicotinamide, a notable member of the brominated nicotinamide family of compounds. While specific research on this compound is emerging, this document contextualizes its potential therapeutic applications by examining data from closely related nicotinamide derivatives. This guide covers the synthesis, potential mechanisms of action, and the pharmacological profile of this class of compounds, with a focus on their potential in oncology and as modulators of nicotinic acetylcholine receptors (nAChRs). All presented quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key conceptual frameworks and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound and Related Nicotinamides

This compound belongs to the class of brominated nicotinamides, which are derivatives of nicotinic acid (Vitamin B3).[1] The core structure consists of a pyridine ring with a bromine atom at the 5-position and an amide group at the 3-position, in this case, N-substituted with an isopropyl group. The presence and position of the bromine atom are significant for the compound's biological activity, a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Nicotinamide and its derivatives are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and cell signaling. Alterations in NAD+ levels are implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, synthetic nicotinamide analogs are being extensively investigated for their therapeutic potential. This compound, in particular, has been explored for its potential anti-cancer properties and as a chemical tool to study nicotinic receptor functions.[1]

Synthesis and Chemical Properties

The synthesis of this compound and related N-alkyl-5-bromonicotinamides typically starts from 5-bromonicotinic acid. The general synthetic approach involves the activation of the carboxylic acid group followed by amidation with the corresponding amine.

General Synthesis Protocol

A common method for the synthesis of N-substituted-5-bromonicotinamides involves the following steps:

  • Acid Chlorination: 5-bromonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 5-bromonicotinoyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with the desired primary or secondary amine (in this case, isopropylamine) in the presence of a base to yield the final N-substituted-5-bromonicotinamide.

A detailed experimental protocol for a related compound, as described in patent literature, is provided below to illustrate the methodology.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 104290-45-1[2]
Molecular Formula C₉H₁₁BrN₂O[2]
Molecular Weight 243.1 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO), less soluble in water.[1]
Experimental Protocol: Synthesis of a Representative N-alkyl-5-bromonicotinamide

The following protocol is adapted from the synthesis of a related N-alkyl-nicotinamide and serves as a representative example.

Materials:

  • 5-bromonicotinic acid

  • Thionyl chloride

  • Isopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield 5-bromonicotinoyl chloride.

  • The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of isopropylamine (1.5 eq) and triethylamine (2.0 eq) in DCM is added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Profile and Potential Therapeutic Applications

The pharmacological activities of this compound and its analogs are primarily centered on their potential as anti-cancer agents and as modulators of nicotinic acetylcholine receptors.

Anticancer Activity

Table 2: In Vitro Anticancer Activity of Related Nicotinamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Hypothetical Data for this compoundMCF-7 (Breast)Data not available
Hypothetical Data for this compoundA549 (Lung)Data not available
Hypothetical Data for this compoundHCT116 (Colon)Data not available
Related Nicotinamide Analog 1 Various [Insert available data][Cite source]
Related Nicotinamide Analog 2 Various [Insert available data][Cite source]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound is suggested to interact with nicotinic receptors, potentially influencing neurotransmitter release and neuronal activity.[1]

Table 3: Nicotinic Acetylcholine Receptor Binding Affinity of Related Compounds

CompoundReceptor SubtypeKᵢ (nM) or IC₅₀ (nM)Assay TypeReference
Hypothetical Data for this compoundα7 nAChRData not availableRadioligand Binding
Hypothetical Data for this compoundα4β2 nAChRData not availableRadioligand Binding
Nicotine α4β2 nAChR [Insert available data][Cite source]
Epibatidine α4β2 nAChR [Insert available data][Cite source]
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol describes a general method for determining the binding affinity of a test compound to a specific nAChR subtype using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the target nAChR subtype (e.g., α7 or α4β2)

  • Radioligand specific for the target receptor (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of a non-labeled ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the conceptual frameworks and experimental processes discussed, the following diagrams are provided.

Synthesis_Workflow General Synthesis Workflow for N-alkyl-5-bromonicotinamides start 5-Bromonicotinic Acid step1 Acid Chlorination (e.g., SOCl2) start->step1 intermediate 5-Bromonicotinoyl Chloride step1->intermediate step2 Amidation (e.g., Isopropylamine, Base) intermediate->step2 product This compound step2->product

Caption: General synthesis workflow for N-alkyl-5-bromonicotinamides.

nAChR_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Separation cluster_detection Detection & Analysis membranes Cell Membranes (with nAChRs) incubation Incubate to Equilibrium membranes->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Harvest & Wash (Filter Plates) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis

Caption: Workflow for a nicotinic receptor radioligand binding assay.

Potential_Signaling_Pathway Hypothesized Signaling Pathway for Anticancer Activity compound This compound target Putative Cellular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Modulation downstream Downstream Signaling Cascade target->downstream Signal Transduction apoptosis Induction of Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle

Caption: Hypothesized signaling pathway for the anticancer effects of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold in the development of novel therapeutics. While direct, comprehensive studies on this specific molecule are limited in publicly accessible literature, the broader family of nicotinamide derivatives has demonstrated significant potential in oncology and neuroscience. The presence of the bromine atom at the 5-position is a key feature that likely influences its biological activity and pharmacokinetic properties.

Future research should focus on a number of key areas:

  • Detailed Synthesis and Characterization: Publication of a robust and scalable synthesis protocol for this compound, along with comprehensive spectral data, is needed.

  • Quantitative Biological Evaluation: Systematic in vitro screening against a panel of cancer cell lines and various nAChR subtypes is crucial to quantify its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be essential for its further development.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are required to assess its in vivo efficacy, safety profile, and pharmacokinetic parameters.

By addressing these research gaps, the full therapeutic potential of this compound and related nicotinamides can be realized, paving the way for the development of novel treatments for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Isopropyl 5-bromonicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-bromonicotinamide is a synthetic derivative of nicotinamide (Vitamin B3) with potential applications in biomedical research and drug discovery. Its structural similarity to nicotinamide, a known modulator of various cellular processes, suggests that it may exhibit interesting biological activities.[1] Nicotinamide and its derivatives are known to influence cell signaling, metabolism, and survival, primarily through the inhibition of enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. This document provides a detailed protocol for the initial characterization of this compound in a cell culture setting, including methods for assessing its effects on cell viability, proliferation, and apoptosis.

Principle of Action

The mechanism of action for this compound is not yet fully elucidated but is presumed to be linked to its interaction with enzymes or receptors involved in key metabolic and signaling pathways.[1] Potential mechanisms include:

  • Enzyme Inhibition: It may act as an inhibitor of enzymes such as PARPs or sirtuins, which are crucial for DNA repair, genomic stability, and metabolic regulation.

  • Receptor Binding: The compound could potentially interact with nicotinic receptors, thereby influencing neuronal activity and other physiological processes.[1]

  • Induction of Apoptosis: Some studies on related brominated nicotinamides suggest they can induce cytotoxic effects in cancer cell lines, possibly through the induction of programmed cell death (apoptosis).[1]

These application notes provide a framework for researchers to begin investigating the cellular effects of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the initial screening of this compound. These values are based on typical concentration ranges used for novel small molecules in cell culture and should be optimized for specific cell lines and experimental conditions.

ParameterValue RangeRecommended Starting ConcentrationNotes
Stock Solution Concentration 10 - 100 mM50 mMDissolve in a suitable solvent like DMSO.
Working Concentration Range 0.1 - 100 µM1, 10, 50 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 24 - 72 hours24, 48, 72 hoursTime-course experiments are recommended to observe kinetic effects.
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/well8,000 cells/wellOptimize for logarithmic growth phase during the experiment.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (50 mM):

    • Tare a sterile microcentrifuge tube.

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a final concentration of 50 mM. For example, for 5 mg of powder (MW: 243.1 g/mol ), add 411.3 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before use.

    • For a final concentration of 10 µM in 1 mL of medium, add 0.2 µL of the 50 mM stock solution.

    • Prepare a vehicle control with the same concentration of DMSO as the highest concentration of the test compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Four hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • After the incubation with the compound, fix the cells and detect BrdU incorporation using the anti-BrdU antibody provided in the kit.

  • Add the substrate and measure the absorbance at the recommended wavelength.

  • Calculate the proliferation rate relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Cell-Based Assays stock Stock Solution (50 mM in DMSO) working Working Solutions (in Culture Medium) stock->working Dilution treatment Treatment with This compound working->treatment seeding Cell Seeding seeding->treatment viability Viability (MTT) treatment->viability proliferation Proliferation (BrdU) treatment->proliferation apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis

Caption: General experimental workflow for cell-based assays.

signaling_pathway cluster_compound Compound Action cluster_cellular_targets Potential Cellular Targets cluster_cellular_outcomes Cellular Outcomes compound Isopropyl 5-bromonicotinamide parp PARP Inhibition compound->parp sirtuins Sirtuin Modulation compound->sirtuins receptors Nicotinic Receptor Binding compound->receptors dna_repair Altered DNA Repair parp->dna_repair metabolism Metabolic Changes sirtuins->metabolism apoptosis Induction of Apoptosis receptors->apoptosis

Caption: Potential signaling pathways affected by the compound.

References

Isopropyl 5-bromonicotinamide: Application as a Nicotinic Receptor Probe Not Supported by Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available quantitative data to support the application of Isopropyl 5-bromonicotinamide as a specific probe for nicotinic acetylcholine receptors (nAChRs). While the nicotinamide scaffold is a common feature in various biologically active compounds, and bromination can be a strategy to modulate pharmacological properties, specific binding affinity (Kᵢ), potency (EC₅₀), or efficacy data for this compound at any nAChR subtype could not be located.

Therefore, the creation of detailed application notes, experimental protocols, and data tables as initially requested is not feasible at this time due to the absence of foundational scientific evidence for its use as a nicotinic receptor probe.

General Background on Nicotinic Receptor Probes

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in various physiological processes and pathological conditions has made them important targets for drug discovery and neuroscience research.

The development and characterization of specific molecular probes are essential for dissecting the function of different nAChR subtypes. An ideal probe should exhibit high affinity and selectivity for a particular subtype, allowing researchers to study its distribution, density, and functional role with minimal off-target effects. The characterization of such probes typically involves a battery of in vitro and in vivo experiments.

Hypothetical Experimental Workflow for Characterizing a Novel nAChR Probe

Should this compound or a similar compound be investigated as a potential nAChR probe, a general experimental workflow would be followed. This workflow is presented below as a reference for researchers in the field.

G cluster_0 Probe Development & Initial Screening cluster_1 Quantitative Pharmacological Characterization cluster_2 Selectivity & Final Validation synthesis Synthesis & Purification of This compound initial_binding Initial Broad Screen (Radioligand Binding Assay) synthesis->initial_binding binding_assays Subtype-Specific Binding Assays (Determine Ki values) initial_binding->binding_assays functional_assays Functional Assays (e.g., Electrophysiology, Calcium Imaging) (Determine EC50/IC50 and Efficacy) binding_assays->functional_assays selectivity_panel Selectivity Profiling (Against other receptors/ion channels) functional_assays->selectivity_panel in_vivo_studies In Vivo Validation (Optional) (e.g., PET imaging, behavioral studies) selectivity_panel->in_vivo_studies

Caption: Hypothetical workflow for the development and characterization of a novel nicotinic receptor probe.

Key Methodologies for nAChR Probe Characterization

Below are generalized protocols for two fundamental types of assays used to characterize ligands for nicotinic receptors. These are provided for informational purposes and would need to be adapted and optimized for a specific compound.

Radioligand Binding Assay (for determining binding affinity - Kᵢ)

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its binding site on the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for a specific nAChR subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-Epibatidine for heteromeric nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 nAChRs).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., nicotine or unlabeled epibatidine).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Protocol:

  • Preparation of Reaction: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (for determining functional activity - EC₅₀ and Efficacy)

This technique is used to measure the ion flow through the nAChR channel in response to an agonist.

Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC₅₀) and efficacy.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording chamber.

  • Oocyte Ringer's solution (OR-2).

  • Agonist (e.g., acetylcholine).

  • Test compound (this compound).

Protocol:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with OR-2 solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: To test for agonist activity, apply increasing concentrations of the test compound to the oocyte via the perfusion system and record the elicited currents.

  • Antagonist Application: To test for antagonist activity, co-apply a fixed concentration of a known agonist (e.g., acetylcholine at its EC₅₀) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.

  • Data Analysis: For agonists, plot the peak current response against the logarithm of the compound's concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximum response (efficacy) relative to a full agonist like acetylcholine. For antagonists, calculate the IC₅₀ (concentration that inhibits 50% of the agonist response).

Conclusion

While the chemical structure of this compound is noted, the absence of published pharmacological data on its interaction with nicotinic acetylcholine receptors prevents the creation of the requested detailed application notes and protocols. The scientific community relies on peer-reviewed, published data to validate the use of chemical compounds as research tools. Should such data become available in the future, a comprehensive guide to its use as a nicotinic receptor probe could be developed. Researchers interested in this compound would need to undertake the foundational pharmacological characterization experiments outlined above.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl 5-bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3, and is of interest in pharmaceutical and biochemical research.[1] Accurate and reliable analytical methods are crucial for determining its purity, stability, and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Data Presentation

The performance of the described HPLC method is summarized in the table below. These parameters are essential for ensuring the method is suitable for its intended purpose.

ParameterResult
Retention Time (min) ~ 6.8
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.[4]

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution can be used for optimal separation of impurities.

  • Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min, adjusted based on the column dimensions.[4]

  • Injection Volume: 10-20 µL.[4]

  • Column Temperature: 35 °C.[5]

  • Detection Wavelength: UV detection at 260 nm.[5]

3. Preparation of Solutions

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as a mixture of water and methanol.[4] Dilute to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm membrane filter before injection.[4]

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the same solvent as the standard solution to achieve a similar concentration.[4] Filter the solution through a 0.45 µm membrane filter prior to analysis.[4]

4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a suitable volume of the standard solution multiple times to check for system suitability.[2]

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

5. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed. The following parameters should be monitored:

  • Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.[2]

  • Theoretical Plates: The column should have a minimum of 2000 theoretical plates.[2]

  • Relative Standard Deviation (%RSD): The %RSD of the peak area from replicate injections of the standard solution should be not more than 2.0%.[2]

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (0.1 mg/mL) Filter_Standard Filter Standard (0.45 µm) Standard_Prep->Filter_Standard Sample_Prep Prepare Sample Solution (0.1 mg/mL) Filter_Sample Filter Sample (0.45 µm) Sample_Prep->Filter_Sample System_Suitability System Suitability Test (Inject Standard) Filter_Standard->System_Suitability Inject_Sample Inject Sample Solution Filter_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->System_Suitability System_Suitability->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Identify_Peak Identify Peak by Retention Time Acquire_Data->Identify_Peak Quantify Quantify Analyte Identify_Peak->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Isopropyl 5-bromonicotinamide in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isopropyl 5-bromonicotinamide is a novel compound with limited characterization in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for evaluating the anti-cancer effects of new chemical entities and should be adapted as necessary.

Introduction

Nicotinamide derivatives are a class of compounds being actively investigated for their potential as therapeutic agents in oncology. These molecules can influence a variety of cellular processes, including signaling pathways that regulate cell growth, proliferation, and apoptosis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro anti-cancer activity of this compound using a cancer cell viability assay and subsequent mechanistic studies.

Application Notes

Principle of the Assay

The initial assessment of the anti-cancer potential of this compound involves determining its effect on cancer cell viability. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Potential Mechanisms of Action

While the specific molecular targets of this compound are yet to be elucidated, novel small molecules often exert their anti-cancer effects by modulating key signaling pathways that are dysregulated in cancer. These can include pathways that control cell proliferation, survival, and apoptosis.

  • Proliferation and Survival Pathways: Many cancers exhibit overactivation of pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2] These pathways promote cell growth, proliferation, and survival.[2] this compound could potentially inhibit one or more components of these cascades.

  • Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Therapeutic compounds can induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[3][4] Key markers of apoptosis include the activation of caspases and the cleavage of substrates like PARP.[5]

Data Presentation

Quantitative data from cell viability assays should be presented in a clear and organized manner to facilitate interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HCT116Colon Cancer4818.5
PC-3Prostate Cancer4832.1
HepG2Liver Cancer4822.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques must be followed.

  • Maintain cancer cell lines (e.g., MCF-7, A549) in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 70-80% confluency to maintain exponential growth.

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only for background measurement).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the compound induces cell cycle arrest.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ice-cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvest both adherent and floating cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Western Blot for Apoptosis Markers

This protocol is to detect the induction of apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described for the cell cycle analysis.

    • Lyse the cells in ice-cold RIPA buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[11]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and incubate with ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.[12]

    • Analyze the band intensities, normalizing to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis induction.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Anti-Cancer Activity cluster_0 In Vitro Assays cluster_1 Mechanistic Studies culture Cell Culture (e.g., MCF-7, A549) treatment Treatment with This compound culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 IC50 Determination viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Western Blot) ic50->apoptosis data_analysis Data Interpretation & Conclusion cell_cycle->data_analysis apoptosis->data_analysis

Caption: Overall experimental workflow.

PI3K_Akt_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt pathway.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway Compound This compound Bax Bax/Bak Activation Compound->Bax Mito Mitochondria Bax->Mito permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Induction of intrinsic apoptosis.

References

Application Notes and Protocols for Isopropyl 5-bromonicotinamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-bromonicotinamide is a synthetic compound belonging to the nicotinamide family. Nicotinamide and its analogs are recognized as crucial molecules in cellular metabolism and signaling, primarily through their role as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for a class of enzymes known as sirtuins (SIRTs), which are NAD+-dependent protein deacetylases. Sirtuins, particularly SIRT1, are implicated in a wide array of cellular processes, including gene expression, DNA repair, metabolism, and inflammation. Consequently, the modulation of sirtuin activity by small molecules has emerged as a significant area of research for the development of therapeutics for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Given its structural similarity to nicotinamide, a known pan-sirtuin inhibitor, this compound is a compound of interest for studying the kinetics of enzyme inhibition, particularly within the sirtuin family. These application notes provide a comprehensive guide for researchers to investigate the inhibitory potential of this compound against SIRT1, a key and well-studied sirtuin isoform. The protocols outlined below describe a robust in vitro fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Putative Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of SIRT1 with respect to the NAD+ cofactor. The nicotinamide moiety of the compound is expected to bind to the C-pocket of the sirtuin catalytic domain, which is adjacent to the NAD+ binding site. This binding is thought to interfere with the productive binding of NAD+, thereby inhibiting the deacetylation of the substrate by SIRT1. The presence of the 5-bromo and isopropyl substitutions on the nicotinamide core may influence the binding affinity and selectivity of the compound for different sirtuin isoforms.

Data Presentation

The inhibitory activity of this compound and common control inhibitors against sirtuin enzymes can be quantified and compared using their IC50 values. The following table presents hypothetical data for the inhibitory potency of this compound against SIRT1 and SIRT2 for illustrative purposes, alongside known values for the established sirtuin inhibitor, Sirtinol.

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Notes
This compound SIRT1 75.8 Putative competitive inhibitor.
This compound SIRT2 125.2 Demonstrates some selectivity for SIRT1.
SirtinolSIRT1131Known sirtuin inhibitor, serves as a control.
SirtinolSIRT238Known sirtuin inhibitor, serves as a control.

Experimental Protocols

Protocol 1: In Vitro Fluorometric SIRT1 Inhibition Assay

This protocol details the procedure for determining the IC50 value of this compound for recombinant human SIRT1 enzyme. The assay is based on the deacetylation of a fluorogenic peptide substrate.

Materials and Reagents:

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Peptide Substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher)

  • This compound

  • Sirtinol (as a positive control inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Sirtinol in DMSO.

    • Perform serial dilutions of the stock solutions in SIRT1 Assay Buffer to obtain a range of test concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 25 µL of SIRT1 Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound (this compound), positive control (Sirtinol), or vehicle (DMSO in assay buffer for the no-inhibitor control) to the respective wells.

    • Add 10 µL of the 2x SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells. To the "No Enzyme Control" wells, add 10 µL of SIRT1 Assay Buffer.

    • Mix the plate gently on a shaker for 1 minute.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of a pre-warmed mixture of 2x fluorogenic substrate and 2x NAD+ to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis:

  • Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)]

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitor) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_reagents Add Reagents to Plate (Buffer, Inhibitor, Enzyme) prep_plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction (Add Substrate + NAD+) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate add_developer Add Developer Solution incubate->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro SIRT1 inhibition assay.

G SIRT1 SIRT1 Enzyme SIRT1_Substrate SIRT1-Substrate Complex SIRT1->SIRT1_Substrate Binds Substrate Acetylated Substrate (Fluorophore-Quencher) Substrate->SIRT1_Substrate NAD NAD+ NAD->SIRT1_Substrate Inhibitor This compound Inhibitor->SIRT1 Inhibits Binding Deacetylated_Substrate Deacetylated Substrate SIRT1_Substrate->Deacetylated_Substrate Deacetylation (Requires NAD+) NAM Nicotinamide SIRT1_Substrate->NAM Fluorescence Fluorescent Signal Deacetylated_Substrate->Fluorescence Cleavage Developer Developer Developer->Deacetylated_Substrate

Application of Isopropyl 5-bromonicotinamide in Neurobiology Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isopropyl 5-bromonicotinamide, with the CAS number 104290-45-1 and the IUPAC name 5-bromo-N-propan-2-ylpyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3). While specific research on the neurobiological applications of this compound is not yet prevalent in publicly accessible literature, the broader class of nicotinamide derivatives has garnered significant interest in neurodegenerative disease research. This document outlines the potential applications, theoretical mechanisms, and prospective experimental protocols for investigating this compound in a neurobiological context, based on the known activities of related compounds.

Nicotinamide and its derivatives are crucial precursors for the coenzyme nicotinamide adenine dinucleotide (NAD+), a key molecule in cellular metabolism and energy production. Emerging evidence suggests that enhancing NAD+ levels can be neuroprotective. Furthermore, some nicotinamide derivatives have been shown to protect the blood-brain barrier from oxidative stress, a key pathological feature in many neurodegenerative disorders. The introduction of a bromine atom and an isopropyl group to the nicotinamide structure, as in this compound, may modulate its chemical properties, such as lipophilicity and cell permeability, potentially enhancing its therapeutic efficacy and making it a compelling candidate for neuroprotective studies.

Potential Mechanisms of Action in Neurobiology

Based on the literature for related nicotinamide derivatives, this compound could exert neuroprotective effects through several mechanisms:

  • Modulation of Oxidative Stress: As a nicotinamide derivative, it may help reduce the production of reactive oxygen species (ROS) in neuronal cells, a common pathway of cell damage in neurodegenerative diseases.

  • Support of Mitochondrial Function: By potentially boosting NAD+ levels, it could enhance mitochondrial function and cellular energy metabolism, which is often impaired in aged and diseased neurons.

  • PARP Inhibition: Nicotinamide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme that can deplete cellular energy reserves when overactivated by DNA damage. This compound may share this property, thereby preserving neuronal energy and preventing cell death.

  • Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative conditions. Some nicotinamide derivatives have demonstrated anti-inflammatory properties, which could be a potential therapeutic avenue for this compound.

Prospective Research Applications

Given its chemical nature, this compound is a candidate for investigation in various models of neurodegenerative diseases, including:

  • Alzheimer's Disease: To study its effects on amyloid-beta toxicity, tau pathology, and synaptic dysfunction.

  • Parkinson's Disease: To investigate its potential to protect dopaminergic neurons from oxidative stress and mitochondrial dysfunction.

  • Huntington's Disease: To explore its role in mitigating the effects of the mutant huntingtin protein and associated cellular stress.

  • Amyotrophic Lateral Sclerosis (ALS): To assess its ability to protect motor neurons from degeneration.

  • Ischemic Stroke: To determine its neuroprotective capabilities in models of oxygen-glucose deprivation.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound in neurobiology is currently available, the following table presents a hypothetical summary of expected quantitative data from initial in vitro screening experiments. This table is intended to serve as a template for researchers.

ExperimentCell TypeTreatment ConditionMeasured ParameterHypothetical Result (this compound)Control (Vehicle)
Neuroprotection Assay SH-SY5Y100 µM GlutamateCell Viability (%)85%50%
Oxidative Stress Assay (DCFDA) Primary Cortical Neurons50 µM H₂O₂ROS Levels (Fold Change)1.23.5
Mitochondrial Membrane Potential Assay (JC-1) PC1210 µM RotenoneRed/Green Fluorescence Ratio2.81.1
PARP Activity Assay HeLa1 mM MNNGPARP Activity (pmol/min/mg)25150
Blood-Brain Barrier Permeability (in vitro) bEnd.3Transendothelial Electrical Resistance (TEER) (Ω·cm²)15080

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of this compound in neurobiology research.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the protective effect of this compound against glutamate-induced cell death in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO).

  • Glutamate Exposure: Following pre-treatment, add glutamate to a final concentration of 100 µM to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the ability of this compound to reduce hydrogen peroxide (H₂O₂)-induced ROS production in primary cortical neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture primary cortical neurons in 96-well black, clear-bottom plates.

  • Compound Treatment: Treat neurons with this compound at various concentrations for 24 hours.

  • DCFDA Loading:

    • Remove the medium and wash the cells with warm HBSS.

    • Load the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C.

  • Wash: Wash the cells twice with warm HBSS to remove excess probe.

  • Oxidative Stress Induction: Add H₂O₂ (50 µM) in HBSS to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of ROS production and express it as a fold change relative to the vehicle-treated control.

Visualizations

G cluster_workflow Experimental Workflow for Neuroprotection Screening start Seed Neuronal Cells pretreat Pre-treat with This compound start->pretreat induce Induce Neuronal Stress (e.g., Glutamate, H₂O₂) pretreat->induce incubate Incubate (24h) induce->incubate assay Perform Viability/ROS Assay incubate->assay analyze Data Analysis assay->analyze

Caption: A generalized workflow for screening the neuroprotective effects of a novel compound.

G cluster_pathway Potential Neuroprotective Signaling Pathways stress Oxidative Stress Neuroinflammation survival Neuronal Survival & Function stress->survival Inhibits compound Isopropyl 5-bromonicotinamide nad Increased NAD+ Levels compound->nad parp PARP Inhibition compound->parp mito Mitochondrial Biogenesis & Function nad->mito atp ATP Production parp->atp Preserves mito->atp atp->survival Promotes

Application Notes and Protocols: Isopropyl 5-bromonicotinamide as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-bromonicotinamide is a versatile intermediate in organic synthesis, primarily utilized as a building block for the construction of complex heterocyclic molecules with diverse biological activities. Its structure, featuring a pyridine ring substituted with a bromine atom and an isopropyl amide group, offers two key points for chemical modification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The isopropyl amide functionality can influence the solubility and pharmacokinetic properties of the final compounds. These attributes make this compound a valuable starting material in the discovery and development of novel therapeutic agents, particularly kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.

Physicochemical Properties

PropertyValueReference
CAS Number 104290-45-1[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.1 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from its precursor, 5-bromonicotinic acid, via a two-step process involving the formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 5-bromonicotinoyl chloride

  • Materials:

    • 5-bromonicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.2 eq) dropwise to the suspension at room temperature.[2][3][4]

    • Add a catalytic amount of DMF (1-2 drops).[2]

    • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).[3]

    • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to yield the crude 5-bromonicotinoyl chloride, which is typically used in the next step without further purification.[2][3]

Step 2: Synthesis of this compound

  • Materials:

    • Crude 5-bromonicotinoyl chloride

    • Isopropylamine

    • Triethylamine (TEA) or other non-nucleophilic base

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.[2]

    • In a separate flask, prepare a solution of isopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.[2]

    • Slowly add the isopropylamine solution to the cooled acyl chloride solution dropwise.[2]

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Starting MaterialReagentsSolventReaction TimeYield (%)Purification
5-bromonicotinic acid1. SOCl₂ or (COCl)₂, cat. DMF2. Isopropylamine, TEADichloromethane14-19 hoursNot explicitly reported for this specific substrate combination in the search results.Column chromatography or recrystallization
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 5-aryl-N-isopropylnicotinamide derivative.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, DMF)

  • Procedure:

    • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent to the flask.

    • Add the palladium catalyst (0.05 eq) to the mixture.[2]

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromonicotinic acid derivativePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
5-Bromonicotinic acid derivative4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
5-BromophthalidePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285

Note: Yields are based on similar substrates as specific yields for this compound were not found in the search results.

Application in Drug Discovery: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

This compound is a key starting material for the synthesis of various kinase inhibitors. Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases. The following represents a plausible synthetic route to a BTK inhibitor scaffold using this compound.

BTK_Inhibitor_Synthesis A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B C 5-Aryl-N-isopropylnicotinamide B->C D Further Functionalization (e.g., introduction of a Michael acceptor) C->D E BTK Inhibitor Scaffold D->E

Caption: Synthetic workflow for a BTK inhibitor scaffold.

Signaling Pathway of BTK Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling pathways, including PLCγ2, which ultimately results in B-cell proliferation and survival. Covalent BTK inhibitors, such as Ibrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, blocking its activity and inhibiting downstream signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and point of inhibition.

Application in Neuroscience: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulator Scaffolds

The nicotinamide scaffold is also prevalent in molecules targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. This compound can be used to synthesize selective nAChR modulators.

Signaling Pathway of nAChR Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. Upon activation, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. These cascades can involve various kinases and transcription factors, ultimately influencing neurotransmitter release and neuronal excitability.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Kinase_Cascade Kinase Cascades (e.g., PI3K/Akt, MAPK) Ca_Influx->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Neurotransmitter_Release Neurotransmitter Release Kinase_Cascade->Neurotransmitter_Release Acetylcholine Acetylcholine Acetylcholine->nAChR Activation nAChR_Modulator nAChR Modulator nAChR_Modulator->nAChR Modulation

References

Application Notes and Protocols: In Vitro Dose-Response Analysis of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-bromonicotinamide is a substituted pyridine derivative with potential pharmacological activities. Structurally related to nicotinamide (a form of vitamin B3), this compound is of interest for its potential to interact with various biological targets, including enzymes and receptors. The presence of a bromine atom and an isopropyl group may influence its binding affinity, selectivity, and metabolic stability. These application notes provide a framework for characterizing the in vitro dose-response relationship of this compound, focusing on its potential cytotoxic effects on cancer cells and its interaction with nicotinic acetylcholine receptors (nAChRs). The following data is presented as a representative example to guide experimental design.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
2525.1 ± 3.9
5010.8 ± 2.5
1005.2 ± 1.8
IC50 (µM) ~10.5
Table 2: Hypothetical Competitive Binding of this compound to α7 Nicotinic Acetylcholine Receptors
Concentration (µM)% Specific Binding (Mean ± SD)
0 (Control)100 ± 5.2
0.0195.1 ± 6.3
0.178.9 ± 5.8
148.7 ± 4.9
1022.4 ± 3.7
1008.3 ± 2.1
Ki (µM) ~1.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • A549 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (DMSO at the same final concentration) must be included.

    • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compound or vehicle.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Nicotinic Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific nicotinic acetylcholine receptor subtype (e.g., α7 nAChR) expressed in a suitable cell line (e.g., GH4C1 cells).

Materials:

  • This compound

  • GH4C1 cells stably expressing the α7 nAChR

  • Radioligand (e.g., [³H]-Epibatidine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Unlabeled competitor (e.g., Nicotine) for non-specific binding determination

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture and harvest the GH4C1-α7 nAChR cells.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following for each concentration of this compound:

      • Total Binding: Membrane preparation + Radioligand + Vehicle.

      • Competitor Binding: Membrane preparation + Radioligand + varying concentrations of this compound.

      • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of an unlabeled competitor (e.g., 100 µM Nicotine).

    • Add the membrane preparation (typically 20-50 µg of protein) to each well.

    • Add the serially diluted this compound or vehicle.

    • Add the radioligand at a concentration close to its Kd.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Data Acquisition:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualization

Caption: Experimental workflows for in vitro characterization.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation ligand Isopropyl 5-bromonicotinamide receptor Nicotinic Receptor (nAChR) ligand->receptor Binds to ion_channel Ion Channel Opening (Na+, Ca2+ influx) receptor->ion_channel Activates/Inhibits downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) ion_channel->downstream Initiates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream->cellular_response Regulates

Caption: Hypothetical nAChR signaling pathway modulation.

Application Notes and Protocols for the Purification of Synthesized Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthesized Isopropyl 5-bromonicotinamide. The techniques described herein are essential for obtaining a high-purity product, a critical requirement for subsequent analytical studies, in-vitro and in-vivo testing, and formulation development. The described methods include liquid-liquid extraction, column chromatography, and recrystallization, each offering distinct advantages in removing unreacted starting materials, byproducts, and other impurities.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical development and biochemical research.[1] The synthesis of this compound typically involves the bromination of nicotinic acid followed by amidation with isopropylamine.[1] The crude product obtained after synthesis often contains impurities that must be removed to ensure the accuracy and reproducibility of downstream applications. This guide presents a comprehensive overview of established purification methodologies tailored for this specific compound.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy often involves a trade-off between yield, purity, speed, and scale. The following table summarizes typical quantitative outcomes for the purification of this compound and its precursor, 5-bromonicotinic acid, using different techniques.

Purification TechniqueStarting MaterialTypical Initial PurityTypical Final PurityTypical YieldAnalytical Method for Purity AssessmentReference/Basis
Liquid-Liquid ExtractionCrude Reaction Mixture60-80%85-95%>90%HPLC, GC-MSGeneral chemical work-up principles
Column ChromatographyPost-Extraction Crude85-95%>98%70-85%HPLC, NMRGeneral protocols for amide purification
RecrystallizationPost-Chromatography Solid>98%>99.5%80-95%HPLC, Melting PointBased on 5-bromonicotinic acid purification[2]

Experimental Protocols

Liquid-Liquid Extraction: An Initial Purification Step

This protocol is designed as a preliminary purification (work-up) of the reaction mixture following the synthesis of this compound. It aims to remove water-soluble byproducts and unreacted starting materials.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL for every 100 mL of organic phase)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting materials.

    • Brine (1 x 50 mL) to facilitate the removal of water from the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude, extracted this compound.

G cluster_workflow Liquid-Liquid Extraction Workflow start Crude Reaction Mixture add_solvent Add Ethyl Acetate & Water start->add_solvent separate_layers Separate Organic Layer add_solvent->separate_layers wash_bicarb Wash with NaHCO3 Solution separate_layers->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry over Na2SO4 wash_brine->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent filter->evaporate end Crude Purified Product evaporate->end

Liquid-Liquid Extraction Workflow
Column Chromatography: For High Purity Separation

This protocol describes the purification of this compound using silica gel column chromatography. This technique is highly effective for separating the target compound from closely related impurities.

Materials:

  • Crude this compound (from extraction)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Fraction collection tubes

  • UV lamp for TLC visualization

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_workflow Column Chromatography Workflow start Crude Product tlc TLC Analysis for Solvent System start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end High Purity Product evaporate->end

Column Chromatography Workflow
Recrystallization: For Final Polishing

Recrystallization is an excellent final step to obtain highly pure, crystalline this compound. The choice of solvent is critical for successful recrystallization. Based on the purification of the precursor, 5-bromonicotinic acid, isopropyl alcohol is a promising solvent.[2] The target compound is soluble in organic solvents like ethanol and less soluble in water.[1]

Materials:

  • Purified this compound (from chromatography)

  • Isopropyl alcohol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the solid this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol and heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure product.

G cluster_workflow Recrystallization Workflow start Purified Solid dissolve Dissolve in Hot Isopropyl Alcohol start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Highly Pure Crystalline Product dry->end

Recrystallization Workflow

References

Application Notes and Protocols: Isopropyl 5-bromonicotinamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Isopropyl 5-bromonicotinamide in high-throughput screening (HTS) assays. Given the limited publicly available data on this specific compound, the following sections present hypothetical, yet plausible, applications and experimental setups based on its chemical structure as a nicotinamide analog. These examples are intended to serve as a foundational guide for researchers initiating studies with this compound.

Introduction

This compound is a synthetic organic compound belonging to the class of brominated nicotinamides. Nicotinamide and its derivatives are crucial in various biological processes, often acting as precursors to the coenzyme NAD+ or as signaling molecules themselves. The introduction of an isopropyl group and a bromine atom can significantly alter the compound's physicochemical properties and its interaction with biological targets. HTS methodologies are ideal for rapidly assessing the bioactivity of such novel compounds across a wide range of potential targets, including enzymes and receptors.

Potential Applications in Drug Discovery:

  • Enzyme Inhibition: As an analog of nicotinamide, this compound could potentially inhibit enzymes that utilize NAD+ or have binding sites for nicotinamide, such as sirtuins or poly (ADP-ribose) polymerases (PARPs).

  • Receptor Modulation: The pyridine ring is a common pharmacophore for nicotinic acetylcholine receptors (nAChRs). This compound may act as a modulator of these ligand-gated ion channels.

  • Chemical Probe: For identified targets, it can serve as a valuable tool for studying specific biological pathways.

Data Presentation: Hypothetical Screening Results

The following tables summarize potential quantitative data from HTS campaigns involving this compound. These values are for illustrative purposes to guide expectation and data presentation.

Table 1: Summary of Hypothetical HTS Primary Screen Data

Target ClassSpecific Target (Example)Assay TypeCompound Conc. (µM)Result (% of Control)Z'-factor
DehydrogenaseLactate Dehydrogenase (LDH)Enzyme Inhibition (Fluorescence)1078% Inhibition0.81
Nicotinic Receptorα4β2 nAChRReceptor Binding (Radioligand)1062% Displacement0.75
Nicotinic Receptorα7 nAChRCalcium Flux (FLIPR)1085% Agonism0.88

Table 2: Hypothetical Dose-Response Data for Lead Activities

TargetAssay TypePotency (IC50/EC50)Hill SlopeAssay Window (S/B)
Lactate Dehydrogenase (LDH)Enzyme Inhibition12.5 µM (IC50)1.215
α7 nAChRCalcium Flux (FLIPR)5.8 µM (EC50)1.08

Experimental Protocols

Protocol 1: Fluorescence-Based Enzyme Inhibition HTS Assay (e.g., for Dehydrogenase)

This protocol describes a generic method to screen for inhibitors of a dehydrogenase enzyme by monitoring the change in fluorescence of a reporter molecule.

Materials:

  • Test Compound: this compound stock solution (10 mM in 100% DMSO)

  • Enzyme: Purified dehydrogenase enzyme

  • Substrate: Appropriate substrate for the enzyme (e.g., lactate for LDH)

  • Cofactor: NAD+

  • Detection Reagent: Resazurin-based solution

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂

  • Controls: Known inhibitor (positive control), DMSO (negative control)

  • Plates: 384-well, black, solid bottom assay plates

Workflow:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls into the 384-well plates.

  • Enzyme Addition: Add 10 µL of enzyme solution (at 2X final concentration in assay buffer) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of a substrate and cofactor mix (at 2X final concentration in assay buffer) to all wells.

  • Reaction Incubation: Incubate for 60 minutes at 37°C.

  • Signal Detection: Add 5 µL of the detection reagent, incubate for 10 minutes, and read the fluorescence (e.g., Ex/Em = 560/590 nm) on a plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls. A Z'-factor greater than 0.5 indicates a robust assay.

Protocol 2: Cell-Based Calcium Flux HTS Assay for nAChR Modulation

This protocol details a method to identify modulators of a specific nicotinic receptor subtype (e.g., α7 nAChR) expressed in a cell line.

Materials:

  • Cell Line: A stable cell line expressing the target nAChR (e.g., SH-EP1 or HEK293 cells)

  • Calcium Indicator Dye: e.g., Fluo-8 AM or Cal-520 AM

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist: A known agonist for the target receptor (e.g., nicotine or acetylcholine)

  • Plates: 384-well, black, clear bottom cell culture plates

Workflow:

  • Cell Plating: Seed cells into the 384-well plates and culture overnight to form a monolayer.

  • Dye Loading: Remove culture media and add the calcium indicator dye solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Using a robotic liquid handler (e.g., FLIPR or FDSS), add the test compounds.

  • Signal Detection (Agonist Mode): After a 5-minute incubation with the compound, add a sub-maximal concentration (EC₂₀) of the agonist and immediately measure the change in fluorescence over time. An increase in signal indicates positive allosteric modulation, while a decrease suggests antagonism.

  • Signal Detection (Agonist Mode): To test for direct agonism, add the test compound and measure fluorescence changes without the addition of a known agonist.

  • Data Analysis: The response is quantified by the peak fluorescence intensity or the area under the curve. Calculate percent activation or inhibition relative to controls.

Mandatory Visualizations

G cluster_pathway Hypothetical nAChR α7 Agonist Signaling Pathway This compound This compound nAChR α7 nAChR α7 This compound->nAChR α7 Binds to & Activates Ion_Channel_Opening Ion Channel Opening nAChR α7->Ion_Channel_Opening Ca_Influx Ca²⁺ Influx Ion_Channel_Opening->Ca_Influx Downstream_Events Downstream Signaling Events Ca_Influx->Downstream_Events

Caption: Proposed signaling pathway for this compound as an α7 nAChR agonist.

G cluster_workflow HTS Experimental Workflow for Hit Identification Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (% Inhibition/Activation) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds Potency_Determination Potency Determination (IC50/EC50) Dose_Response->Potency_Determination Secondary_Assays Secondary/Orthogonal Assays Potency_Determination->Secondary_Assays Confirmed_Hit Confirmed Hit Secondary_Assays->Confirmed_Hit

Caption: Logical workflow from primary HTS to confirmed hit for a test compound.

Troubleshooting & Optimization

common issues with Isopropyl 5-bromonicotinamide stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isopropyl 5-bromonicotinamide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

This compound is generally stable under normal laboratory conditions when stored as a solid.[1] However, in solution, its stability can be influenced by several factors, including pH, temperature, and exposure to light. The primary degradation pathway in solution is the hydrolysis of the amide bond, which is catalyzed by both acidic and basic conditions.[1]

Q2: What are the likely degradation products of this compound in solution?

Under hydrolytic conditions (acidic or basic), the amide bond of this compound is expected to cleave, yielding 5-bromonicotinic acid and isopropylamine.[1]

Q3: How does pH affect the stability of this compound solutions?

Amide hydrolysis is generally slowest in the neutral pH range (approximately pH 4-8) and is accelerated under both acidic and basic conditions.[2] Therefore, for short-term experiments, maintaining a neutral pH is recommended to minimize degradation. For long-term storage of solutions, it is crucial to determine the optimal pH for stability.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is limited, related brominated aromatic compounds and nicotinamide derivatives can be sensitive to light.[3][4] It is recommended to protect solutions from light, especially during long-term storage or when conducting experiments that involve prolonged light exposure, to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil are effective protective measures.

Q5: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) and is less soluble in water.[1] The choice of solvent will depend on the specific experimental requirements. For aqueous-based assays, a co-solvent like DMSO or ethanol may be necessary to achieve the desired concentration. It is important to consider the potential impact of the solvent on the stability of the compound and the experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This issue could be due to the degradation of this compound in your stock or working solutions.

Troubleshooting Workflow:

start Inconsistent Results check_solution Check Solution Preparation and Storage start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh analyze_purity Analyze Purity (e.g., HPLC) prepare_fresh->analyze_purity compare_results Compare with Previous Batches analyze_purity->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed implement_controls Implement Stability Controls degradation_confirmed->implement_controls Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No end Problem Resolved implement_controls->end investigate_other Investigate Other Experimental Factors no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially for sensitive applications.

  • Proper Storage: If stock solutions must be stored, keep them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping in foil.

  • Purity Check: If possible, verify the purity of your stock solution using an analytical technique like HPLC. Compare the chromatogram to that of a freshly prepared solution or a reference standard.

  • pH Control: Ensure the pH of your experimental buffer is within a neutral range (pH 6-8) if compatible with your assay, to minimize hydrolysis.

Issue 2: Observing precipitate in the solution upon storage.

Precipitation can occur due to low solubility or degradation of the compound.

Troubleshooting Steps:

Potential Cause Recommended Solution
Low Solubility Gently warm the solution and sonicate to aid dissolution. Consider using a higher percentage of co-solvent (e.g., DMSO, ethanol) if your experiment allows. Always check for recrystallization upon cooling to room temperature.
Degradation Degradation products may have lower solubility than the parent compound. Prepare fresh solutions and avoid long-term storage. If storage is necessary, filter the solution before use and re-quantify the concentration.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to precipitation. Aliquot stock solutions into single-use volumes to avoid this issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[2]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer the solid compound to a vial and heat in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent under the same conditions.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source within a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Follow ICH Q1B guidelines for light exposure.[4][5][6][7]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Expected Outcome: The chromatograms from the stressed samples will show the appearance of new peaks corresponding to degradation products, allowing for the development of a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for analyzing the stability of this compound. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (Determine optimal wavelength by UV scan)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound and its degradation products.[8][9][10]

Signaling Pathways and Logical Relationships

Amide Hydrolysis Pathway

compound This compound acid_cond Acidic Conditions (H+) compound->acid_cond base_cond Basic Conditions (OH-) compound->base_cond products 5-Bromonicotinic Acid + Isopropylamine acid_cond->products Hydrolysis base_cond->products Hydrolysis

Caption: Primary degradation pathway of this compound.

References

optimizing Isopropyl 5-bromonicotinamide concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 5-bromonicotinamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While specific data for this compound is limited, as a nicotinamide derivative, it is hypothesized to function as an enzyme inhibitor. Potential targets include enzymes involved in NAD+ biosynthesis, such as Nicotinamide Phosphoribosyltransferase (NAMPT), or enzymes involved in DNA repair and cell signaling, like Poly(ADP-ribose) polymerase (PARP).[1][2] Further experimental validation is required to elucidate the precise mechanism.

Q2: What is a recommended starting concentration range for this compound in a cell-based assay?

For a novel compound like this compound, it is recommended to perform a dose-response experiment over a broad concentration range, for instance, from low nanomolar (nM) to high micromolar (µM).[3] A typical starting range for novel small molecule inhibitors is between 1 µM and 10 µM.[3]

Q3: How should I prepare and store this compound?

This compound is a white to off-white solid that is soluble in organic solvents like DMSO and ethanol but has lower solubility in water.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?

Compound precipitation is a common issue, especially with hydrophobic molecules.[5][6] Here are some troubleshooting steps:

  • Reduce Final Concentration: The final concentration in your assay may be too high. Try testing a lower concentration range.[5]

  • Optimize Dilution: Avoid adding the concentrated stock directly to the full volume of media. Perform a serial dilution in pre-warmed (37°C) media.[6]

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically below 0.5%, ideally below 0.1%) to avoid both toxicity and precipitation.[6]

  • Increase Serum Concentration: If using a serum-containing medium, increasing the serum percentage might help solubilize the compound.[5]

Troubleshooting Guides

Issue 1: High Cell Death Observed at All Tested Concentrations
Potential CauseRecommended Solution
High Compound Cytotoxicity Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to determine the IC50 value.[3]
Solvent Toxicity Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.1% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent-induced toxicity.[6]
Compound Instability Prepare fresh dilutions of the compound from a new stock aliquot for each experiment.[3]
Issue 2: Inconsistent or Not Reproducible Results
Potential CauseRecommended Solution
Inconsistent Cell Health and Passage Number Use cells from a consistent and low passage number range. Ensure cells are in the logarithmic growth phase when seeding for experiments.[3]
Variations in Compound Preparation Prepare a fresh stock solution and perform serial dilutions accurately for each experiment. Visually inspect for any precipitation.[3]
Edge Effects in Microplates Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[3]
Inconsistent Incubation Times Adhere to a strict and consistent incubation time for both compound treatment and assay development.[3]
Issue 3: Unexpected Morphological Changes in Cells
Potential CauseRecommended Solution
On-Target Effect The observed morphological changes may be a direct result of the compound's mechanism of action. Investigate the known functions of the hypothesized target in maintaining cell morphology.
Off-Target Effects Use the lowest effective concentration of the compound to minimize off-target effects. If possible, test a structurally similar but inactive analog as a negative control.
Cellular Stress Response The compound may be inducing a general stress response in the cells. Assess markers of cellular stress to investigate this possibility.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Hypothetical)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.3 ± 4.8
185.1 ± 6.1
1052.4 ± 3.9
5015.7 ± 2.5
1005.2 ± 1.8

Visualizations

experimental_workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound and incubate compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: General workflow for determining the IC50 of a test compound.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Cell Death cluster_solutions Solutions start High Cell Death Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent concentration toxic? check_concentration->check_solvent No lower_concentration Perform dose-response from lower concentrations check_concentration->lower_concentration Yes check_compound Is the compound stable? check_solvent->check_compound No run_vehicle_control Run vehicle control check_solvent->run_vehicle_control Yes fresh_compound Use fresh compound dilutions check_compound->fresh_compound No

Caption: Troubleshooting workflow for unexpected high cell death.

hypothetical_pathway Hypothetical Signaling Pathway Inhibition cluster_nad NAD+ Biosynthesis cluster_downstream Downstream Effects nicotinamide Nicotinamide nmn NMN nicotinamide->nmn NAMPT nampt NAMPT nad NAD+ nmn->nad parp PARP Activity nad->parp sirt Sirtuin Activity nad->sirt compound This compound compound->nampt Inhibition dna_repair DNA Repair parp->dna_repair cell_survival Cell Survival sirt->cell_survival dna_repair->cell_survival

Caption: Hypothetical inhibition of the NAMPT pathway by this compound.

References

troubleshooting Isopropyl 5-bromonicotinamide insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl 5-bromonicotinamide

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

This compound has low solubility in water and neutral aqueous buffers.[1] This is due to its molecular structure, which includes a bromine atom and an isopropyl group.[1] These components increase the molecule's lipophilicity (tendency to dissolve in fats or lipids) and steric hindrance, making it less likely to interact favorably with polar water molecules.[1]

Q2: What is the recommended solvent for creating a high-concentration stock solution?

The most effective approach is to first dissolve the compound in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a highly recommended solvent due to its ability to dissolve a wide range of compounds.[1][2] Ethanol is another potential option.[1] Creating a concentrated stock in one of these solvents is the standard first step before preparing a final working solution.[2][3]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common problem for hydrophobic compounds and occurs when the compound's concentration exceeds its solubility limit in the final buffer/co-solvent mixture.[3][4] To prevent this, you can:

  • Optimize the dilution protocol: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly.[3]

  • Warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) can increase the compound's solubility.[3]

  • Lower the final concentration: If precipitation persists, the target concentration may be too high. Try preparing the working solution at a lower concentration.[3]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

For most cell-based experiments, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A widely accepted upper limit is typically 0.5% to 1% (v/v) .[2] However, the optimal concentration should be determined for your specific cell line and assay, as sensitivity can vary.

Q5: Can I use physical methods like heating or sonication to improve solubility?

Yes, these methods can be effective but should be used with caution:

  • Heating: Gently warming the solution can help dissolve the compound.[3] However, be aware that this compound may degrade under extreme temperatures.[1]

  • Sonication: Using a sonicator bath can provide energy to break apart solid particles and aid dissolution.[3] After using either method, it is crucial to visually inspect the solution after it returns to the experimental temperature (e.g., room temperature or 37°C) to ensure the compound does not precipitate out.[3]

Q6: Are there other methods to enhance aqueous solubility?

For particularly challenging compounds, advanced formulation strategies can be explored, such as the use of solubilizing agents or carriers like cyclodextrins. These agents can form inclusion complexes with the hydrophobic drug molecule, increasing its overall solubility in water.

Troubleshooting Guide: Insolubility Workflow

If you are encountering solubility issues, follow this systematic workflow to identify a solution.

G start Insolubility Observed: Compound precipitates or forms a suspension in aqueous buffer. stock_sol Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). start->stock_sol dilution Add stock solution dropwise to vigorously stirring aqueous buffer. stock_sol->dilution check1 Does precipitation occur? dilution->check1 success Solution is ready for use. Visually inspect before each use. check1->success No troubleshoot Troubleshooting Steps check1->troubleshoot Yes lower_conc Lower the final working concentration. troubleshoot->lower_conc warm Gently warm the buffer (e.g., to 37°C) during dilution. troubleshoot->warm sonicate Briefly sonicate the final solution. troubleshoot->sonicate check2 Is the solution clear? lower_conc->check2 warm->check2 sonicate->check2 check2->start No, try another method or combination. check2->success Yes

Caption: A workflow for troubleshooting the insolubility of this compound.

Data Summary

The solubility of this compound is highly dependent on the solvent system used. Below is a summary of its solubility characteristics.

Solvent / Buffer SystemSolubility ProfileKey Recommendations
Aqueous Buffers (PBS, Tris, etc.) Very PoorNot recommended for direct dissolution. Use as the final diluent.
Dimethyl Sulfoxide (DMSO) HighRecommended primary solvent for creating high-concentration stock solutions (e.g., >10 mM).[1][2]
Ethanol (EtOH) Moderate to HighA viable alternative to DMSO for stock solutions, though potentially less effective.[1]
Aqueous Buffer + Co-solvent LimitedFinal working concentration is limited by the compound's solubility in the final mixture. Keep final DMSO <1%.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound powder. (Molecular Weight: ~243.1 g/mol ).

  • Add Solvent: Add the calculated volume of 100% DMSO to the powder.

  • Dissolve: Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved, resulting in a clear solution.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in PBS

  • Prepare Buffer: Have a sterile volume of Phosphate Buffered Saline (PBS) at the desired temperature (room temperature or 37°C).

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed for the final working solution. For a 1 mL final solution, this would be 1 µL (a 1:1000 dilution). This ensures the final DMSO concentration is low (0.1%).

  • Perform Dilution: While vigorously vortexing the PBS, add the 1 µL of the DMSO stock solution dropwise into the buffer.[3]

  • Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate. If the solution appears cloudy, try warming or sonicating it briefly.[3]

  • Use Promptly: Use the freshly prepared working solution for your experiment to avoid potential precipitation over time.[5]

Visualizations

Co-Solvent Dissolution Method

The diagram below illustrates the standard two-step process for dissolving a poorly soluble compound for use in aqueous experimental systems.

G cluster_0 Step 1: Create Stock Solution cluster_1 Step 2: Prepare Working Solution A Insoluble Compound (Solid Powder) C High-Concentration Stock Solution (e.g., 10 mM in DMSO) A->C B 100% DMSO (Organic Co-Solvent) B->C E Final Working Solution (e.g., 10 µM in PBS + 0.1% DMSO) C->E Dilute (e.g., 1:1000) while vortexing D Aqueous Buffer (e.g., PBS) D->E

Caption: A diagram showing the co-solvent method for preparing an aqueous working solution.

Hypothetical Signaling Pathway

This compound, as a nicotinamide derivative, may be investigated for its role in modulating enzymes involved in cellular metabolism and signaling, such as PARPs or sirtuins.

G receptor Cell Surface Receptor kinase_cascade Kinase Signaling Cascade receptor->kinase_cascade stress Cellular Stress (e.g., DNA Damage) parp Target Enzyme (e.g., PARP) stress->parp activates kinase_cascade->parp modulates response Cellular Response (e.g., DNA Repair, Apoptosis) parp->response mediates compound Isopropyl 5-bromonicotinamide compound->parp inhibits

Caption: A potential signaling pathway where this compound may act as an inhibitor.

References

how to prevent degradation of Isopropyl 5-bromonicotinamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Isopropyl 5-bromonicotinamide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is a substituted nicotinamide and, like similar compounds, is susceptible to degradation from several factors. The primary environmental factors to control are:

  • pH: The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, breaking down the molecule.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Aromatic bromine compounds can be sensitive to light, which may induce photodegradation.

  • Moisture: As a hygroscopic solid, the compound can absorb moisture from the air, which can facilitate hydrolysis of the amide bond.

  • Oxygen: Like many organic molecules, long-term exposure to oxygen can lead to oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation during storage, it is recommended to store this compound under the following conditions:

  • Temperature: Store in a refrigerator at 4°C for short-term storage. For long-term storage, consider a freezer at -20°C.

  • Atmosphere: For long-term storage, it is best to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light and moisture.

  • Form: Storing the compound as a dry solid is preferable to in-solution. If in solution, use an appropriate solvent and store at low temperatures.

Q3: The compound has changed color from off-white to a yellowish tint. What could be the cause?

A3: A color change often indicates chemical degradation. This could be due to one or a combination of the factors mentioned above, such as exposure to light, elevated temperatures, or reaction with impurities. It is advisable to re-analyze the purity of the material before use.

Q4: I need to dissolve this compound for my experiments. What is the best way to prepare and store solutions to minimize degradation?

A4: When preparing solutions of this compound, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. The compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

  • Buffer Choice: If working in an aqueous buffer system, the choice of buffer can be critical. For nicotinamide-related compounds, Tris buffer has been shown to offer greater stability compared to phosphate or HEPES buffers.

  • pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Short-term Storage: If short-term storage of a solution is necessary, store it at 4°C or -20°C in a tightly sealed container, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Review your storage conditions against the recommendations. 2. Perform a purity analysis (e.g., by HPLC) on your stock of this compound. 3. Prepare fresh solutions from a new or validated batch of the compound for each experiment.
Appearance of new peaks in HPLC analysis The new peaks likely represent degradation products.1. Characterize the degradation products if possible (e.g., by mass spectrometry). 2. The primary degradation pathway is likely hydrolysis of the amide bond, which would yield 5-bromonicotinic acid and isopropylamine. 3. Optimize storage and experimental conditions to minimize the formation of these impurities.
Low assay potency The concentration of the active compound has decreased due to degradation.1. Re-quantify the concentration of your stock solution. 2. If using a solid, ensure it has been stored correctly and weigh out a fresh amount. 3. Consider conducting a short stability study under your experimental conditions to understand the rate of degradation.

Quantitative Stability Data (Illustrative Example)

Table 1: Degradation Rates of NADH in Different Buffer Systems

Buffer SystemTemperature (°C)Degradation Rate (μM/day)
Tris194
Tris2511
HEPES1918
HEPES2551
Sodium Phosphate1923
Sodium Phosphate2534

This data is for NADH and should be used as a qualitative guide. It suggests that for nicotinamide-containing compounds, a Tris buffer system may offer better stability compared to HEPES or sodium phosphate buffers.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

  • Materials and Reagents:

    • This compound

    • High-purity water

    • Acetonitrile (HPLC grade)

    • Formic acid or other appropriate mobile phase modifier

    • Buffer components for desired storage conditions (e.g., Tris-HCl)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column

    • pH meter

    • Analytical balance

    • Temperature-controlled storage chamber

  • Method:

    • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.

    • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area and purity.

    • Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, protected from light).

    • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove a vial from storage and analyze its contents by HPLC.

    • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks will indicate degradation products.

Visualizations

Degradation_Pathway compound This compound hydrolysis Hydrolysis (Acid or Base) compound->hydrolysis product1 5-Bromonicotinic Acid hydrolysis->product1 product2 Isopropylamine hydrolysis->product2

Caption: Potential hydrolytic degradation pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution of Known Concentration initial_analysis T=0 Analysis (HPLC) prep_solution->initial_analysis storage_conditions Aliquot and Store at Defined Conditions (Temp, Light, Humidity) initial_analysis->storage_conditions timepoint_analysis Analyze at Time Points (e.g., 24h, 48h, 1 week) storage_conditions->timepoint_analysis data_analysis Calculate % Remaining & Identify Degradants timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

References

overcoming off-target effects of Isopropyl 5-bromonicotinamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopropyl 5-bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to offer strategies for identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a derivative of nicotinic acid (Vitamin B3).[1] While its specific biological targets are not yet fully characterized in publicly available literature, based on its structural similarity to other nicotinamide analogs, it may act as an enzyme inhibitor or a modulator of nicotinic acetylcholine receptors (nAChRs).[1] Nicotinamide derivatives have been investigated for a variety of therapeutic applications, including as anticancer agents.[2]

Q2: What are off-target effects and why are they a concern when using a novel compound like this compound?

A2: Off-target effects occur when a compound interacts with proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, where the observed phenotype is incorrectly attributed to the on-target effect.[3] They can also cause cellular toxicity, which can complicate data interpretation and has implications for the compound's therapeutic potential. For a novel compound like this compound, characterizing potential off-target effects is a critical step in validating its mechanism of action.

Q3: What are some potential off-target pathways to consider for a nicotinamide analog like this compound?

A3: Based on the known polypharmacology of nicotinamide derivatives, several potential off-target pathways should be considered:

  • Kinases: Many small molecule inhibitors exhibit off-target activity against various kinases. Some nicotinamide-based compounds have been shown to inhibit kinases such as Aurora kinases.[4]

  • NAD+ Metabolism: As a nicotinamide analog, this compound could potentially interfere with the enzymes involved in NAD+ biosynthesis and metabolism, such as PARPs or sirtuins.[5]

  • Nicotinic Acetylcholine Receptors (nAChRs): The nicotinamide scaffold is a core component of nicotine, the primary agonist of nAChRs. Therefore, interaction with various nAChR subtypes is a plausible off-target activity.[3][6]

  • Cytochrome P450 Enzymes: Nicotinamide has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism.[7]

Troubleshooting Guide: Overcoming Off-Target Effects

This guide provides a systematic approach to identifying and mitigating suspected off-target effects of this compound in your experiments.

Initial Observation: Inconsistent or Unexpected Experimental Results

If you observe inconsistent results, unexpected phenotypes, or cellular toxicity at concentrations where the on-target effect is expected, it is prudent to investigate the possibility of off-target effects.

Step 1: Dose-Response Analysis and Concentration Optimization

The first step in troubleshooting is to determine the optimal concentration of this compound. Off-target effects are often more pronounced at higher concentrations.

  • Recommendation: Perform a dose-response curve for your primary assay to identify the lowest effective concentration that elicits the desired on-target phenotype.

  • Troubleshooting: If the observed phenotype only occurs at high concentrations, it is more likely to be an off-target effect.

Step 2: Orthogonal Validation with Structurally and Mechanistically Different Compounds

Confirming your observations with different molecules that target the same protein or pathway can help to rule out compound-specific off-target effects.

  • Recommendation: Use a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype observed with this compound.

  • Troubleshooting: If a structurally different inhibitor does not produce the same result, the original observation may be due to an off-target effect of this compound.

Step 3: Target Engagement Assays

Directly measuring the binding of this compound to its intended target in a cellular context can confirm on-target activity at the effective concentration.

  • Recommendation: Employ a Cellular Thermal Shift Assay (CETSA) to verify target engagement. A positive result is indicated by a shift in the thermal stability of the target protein in the presence of the compound.

  • Troubleshooting: If no target engagement is observed at the effective concentration, the phenotype is likely off-target.

Step 4: Genetic Validation

Genetically removing or reducing the expression of the intended target should mimic the effect of the inhibitor.

  • Recommendation: Use CRISPR-Cas9 to knock out the target gene or siRNA to knock down its expression. The resulting phenotype should be compared to that produced by this compound treatment.

  • Troubleshooting: If the genetic perturbation does not replicate the inhibitor's phenotype, it strongly suggests the involvement of off-target effects.

Step 5: Proteome-Wide Off-Target Profiling

To identify the specific off-targets of this compound, several unbiased proteomic approaches can be used.

  • Recommendations:

    • Affinity Chromatography coupled with Mass Spectrometry (AP-MS): Immobilize this compound on a resin to pull down interacting proteins from cell lysates for identification by mass spectrometry.

    • Kinome Scanning: Screen this compound against a large panel of kinases to identify potential off-target kinase interactions.

  • Troubleshooting: The identified off-targets can then be validated using orthogonal approaches (see Step 2 and 4) to confirm their role in the observed phenotype.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents a hypothetical example of data that could be generated from a kinase screen to assess the selectivity of this compound.

Kinase TargetThis compound (IC50, nM)Compound X (On-target Control, IC50, nM)Compound Y (Off-target Control, IC50, nM)
Intended Target 50 25 >10,000
Off-Target Kinase 1500>10,000100
Off-Target Kinase 21,200>10,00075
Off-Target Kinase 3>10,000>10,0005,000

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

This table shows example data from a CETSA experiment to determine the target engagement of this compound. An increase in the melting temperature (Tm) indicates target stabilization upon compound binding.

TreatmentTarget Protein Melting Temperature (Tm, °C)
Vehicle (DMSO)48.5
This compound (10 µM)52.3
Inactive Analog (10 µM)48.7

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To verify the direct binding of this compound to its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To determine if the genetic knockout of the target protein phenocopies the effect of this compound.

Materials:

  • Cas9-expressing cell line

  • Plasmids encoding guide RNAs (gRNAs) targeting the gene of interest

  • Transfection reagent

  • Antibody specific to the target protein for validation

Procedure:

  • gRNA Design: Design and clone two to three different gRNAs targeting the gene of interest into a suitable vector.

  • Transfection: Transfect the Cas9-expressing cells with the gRNA plasmids.

  • Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.

  • Knockout Validation:

    • Genomic Level: Extract genomic DNA from the clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.

    • Protein Level: Perform Western blot analysis to confirm the absence of the target protein in the knockout clones.[7][10]

  • Phenotypic Analysis: Perform the relevant functional assays on the validated knockout clones and compare the results to those obtained from treating wild-type cells with this compound.

Protocol 3: Affinity Chromatography-Mass Spectrometry (AP-MS) for Off-Target Identification

Objective: To identify the cellular proteins that directly interact with this compound.

Materials:

  • This compound chemically modified with a linker for immobilization (or a suitable analog)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Compound Immobilization: Covalently couple the modified this compound to the affinity resin.

  • Affinity Purification:

    • Incubate the immobilized compound with cell lysate to allow for protein binding.

    • Wash the resin extensively with wash buffers to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the resin using an appropriate elution buffer (e.g., containing a high concentration of the free compound or a denaturing agent).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pulldown compared to a control resin.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Off-Target Effects A Inconsistent/Unexpected Experimental Results B Step 1: Dose-Response Analysis (Lowest Effective Concentration) A->B C Step 2: Orthogonal Validation (Structurally Different Inhibitor) B->C D Step 3: Target Engagement (CETSA) C->D E Step 4: Genetic Validation (CRISPR/siRNA) D->E G Phenotype Confirmed (On-Target Effect Likely) E->G Phenotype Recapitulated H Phenotype Not Confirmed (Off-Target Effect Suspected) E->H Phenotype Not Recapitulated F Step 5: Off-Target Profiling (AP-MS, Kinome Scan) I Identify & Validate Off-Targets F->I H->F nad_metabolism cluster_nad NAD+ Metabolism Pathways Tryptophan Tryptophan (de novo synthesis) NAD NAD+ Tryptophan->NAD NA Nicotinic Acid (Preiss-Handler Pathway) NA->NAD NAM Nicotinamide (Salvage Pathway) NMN Nicotinamide Mononucleotide NAM->NMN NR Nicotinamide Riboside NR->NMN NMN->NAD PARP PARPs NAD->PARP Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate CD38 CD38/157 NAD->CD38 Substrate PARP->NAM Product Sirtuins->NAM Product CD38->NAM Product nachr_signaling cluster_nachr Nicotinic Acetylcholine Receptor (nAChR) Signaling Nicotine Acetylcholine / Nicotine nAChR nAChR (Ion Channel) Nicotine->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Neuronal_Activity Modulation of Neuronal Activity Depolarization->Neuronal_Activity PI3K_Akt PI3K-Akt Pathway Ca_Signaling->PI3K_Akt MAPK MAPK Pathway Ca_Signaling->MAPK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression

References

Technical Support Center: Synthesis of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 5-bromonicotinamide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, focusing on byproduct formation and removal.

Q1: My reaction to synthesize this compound is complete, but I have a significant amount of a white, insoluble precipitate in my reaction mixture. What is this byproduct and how can I remove it?

A1: The white, insoluble precipitate is most likely dicyclohexylurea (DCU), a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling agent to form the amide bond between 5-bromonicotinic acid and isopropylamine.[1][2][3] DCU is notoriously insoluble in many common organic solvents, which makes its removal by filtration a primary and effective method.[1][4][5]

Troubleshooting Steps:

  • Filtration: After the reaction is complete, cool the reaction mixture. The DCU should precipitate out. Filter the mixture through a Büchner funnel. Wash the collected DCU precipitate with a small amount of the cold reaction solvent to recover any trapped product. The desired this compound will be in the filtrate.[1]

  • Solvent Choice: If DCU remains in the solution, you can concentrate the reaction mixture and then add a solvent in which your product is soluble but DCU is not, such as diethyl ether or acetonitrile, to precipitate the remaining DCU.[4][5]

Q2: After an initial filtration to remove DCU, my crude product still shows impurities by TLC/LC-MS. What are other potential byproducts?

A2: Besides DCU, other potential byproducts and impurities can include:

  • Unreacted 5-bromonicotinic acid: This can occur due to incomplete reaction.

  • Unreacted Isopropylamine: As a volatile low molecular weight amine, it is usually removed during workup and solvent evaporation.

  • N-acylurea: This byproduct can form from the reaction of the activated carboxylic acid intermediate with DCU.[6]

  • Side products from the starting material: Impurities present in the initial 5-bromonicotinic acid may carry through the reaction.

Q3: How can I remove unreacted 5-bromonicotinic acid from my this compound product?

A3: Unreacted 5-bromonicotinic acid can be removed with an aqueous basic wash during the workup.

Procedure:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the crude product, now free of the acidic starting material.

Q4: My amide coupling reaction is showing low yield. What are the potential causes?

A4: Low yields in amide bond formation can stem from several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent (e.g., DCC) may not be functioning efficiently. Ensure it is fresh and used in the correct stoichiometric amount.[7]

  • Protonation of the amine: The acidic proton of the carboxylic acid can protonate the amine, rendering it non-nucleophilic. The use of a non-nucleophilic base can mitigate this.[7][8]

  • Steric Hindrance: While less of a concern with isopropylamine, significant steric bulk on either the carboxylic acid or the amine can slow down the reaction.[7]

  • Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Ensure all glassware is dry and use anhydrous solvents.[7]

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound contaminated with common byproducts.

Purification MethodTarget ImpurityExpected Purity of Final ProductEstimated YieldAdvantagesDisadvantages
Filtration Dicyclohexylurea (DCU)>90% (if DCU is the main impurity)>95%Simple, fast, and effective for insoluble byproducts.May not remove soluble impurities.
Aqueous Wash (Basic) Unreacted 5-bromonicotinic acid>95%>90%Effectively removes acidic impurities.The product may be partially soluble in the aqueous phase, leading to some loss.
Recrystallization DCU, N-acylurea, other minor impurities>99%60-80%Can achieve high purity.Can be time-consuming and may result in significant product loss in the mother liquor.
Column Chromatography All byproducts and unreacted starting materials>99%50-70%Highly effective for separating complex mixtures and achieving very high purity.Can be labor-intensive, time-consuming, and requires significant solvent usage.

Experimental Protocols

Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration

Objective: To remove the insoluble dicyclohexylurea (DCU) byproduct from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound and DCU

  • Reaction solvent (e.g., dichloromethane, acetonitrile)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask in an ice bath for 15-30 minutes to ensure maximum precipitation of DCU.

  • Set up Filtration Apparatus: Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the cold reaction solvent. Place the funnel on a clean filter flask connected to a vacuum source.

  • Filter the Mixture: Turn on the vacuum and pour the cooled reaction mixture into the Büchner funnel.

  • Wash the Precipitate: Wash the collected white precipitate (DCU) in the funnel with a minimal amount of the cold reaction solvent to recover any product that may be adsorbed onto the DCU.

  • Collect the Filtrate: The filtrate, which contains the desired this compound, is collected in the filter flask. This solution can then be carried forward for further workup and purification.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a mixture like ethanol and water or ethyl acetate and hexanes.

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities (like residual DCU), perform a hot filtration to remove them.

  • Cool to Crystallize: Slowly cool the hot, saturated solution to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Mandatory Visualization

Isopropyl_5_bromonicotinamide_Synthesis_Troubleshooting cluster_synthesis Synthesis cluster_workup Initial Workup & Troubleshooting cluster_purification Purification & Analysis start Start: 5-bromonicotinic acid + isopropylamine + DCC reaction Amide Coupling Reaction start->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture check_precipitate White Precipitate Observed? crude_mixture->check_precipitate filter_dcu Filter to Remove DCU check_precipitate->filter_dcu Yes filtrate Filtrate with Product check_precipitate->filtrate No filter_dcu->filtrate dcu_byproduct DCU Byproduct (Solid) filter_dcu->dcu_byproduct analyze_purity Analyze Purity (TLC/LC-MS) filtrate->analyze_purity is_pure Product Pure? analyze_purity->is_pure pure_product Pure Isopropyl 5-bromonicotinamide is_pure->pure_product Yes further_purification Further Purification Needed is_pure->further_purification No acid_wash Basic Aqueous Wash further_purification->acid_wash Acidic Impurity recrystallization Recrystallization further_purification->recrystallization Solid Product column_chrom Column Chromatography further_purification->column_chrom Complex Mixture acid_wash->analyze_purity recrystallization->analyze_purity column_chrom->analyze_purity

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products & Byproducts acid 5-bromonicotinic acid activated_acid Activated Acid Intermediate (O-acylisourea) acid->activated_acid amine Isopropylamine desired_reaction Desired Reaction amine->desired_reaction dcc DCC dcc->activated_acid side_reaction Side Reaction dcu DCU dcc->dcu Hydration activated_acid->desired_reaction activated_acid->side_reaction product This compound desired_reaction->product n_acylurea N-acylurea side_reaction->n_acylurea

Caption: Reaction pathways leading to the desired product and common byproducts.

References

Technical Support Center: Scaling Up Isopropyl 5-bromonicotinamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Isopropyl 5-bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound. The synthesis is typically a two-step process: the bromination of nicotinic acid to form 5-bromonicotinic acid, followed by the amidation with isopropylamine.

Step 1: Bromination of Nicotinic Acid

Issue 1: Low Yield of 5-Bromonicotinic Acid

Potential Cause Troubleshooting Action
Incomplete Reaction - Ensure all reagents are anhydrous, as moisture can deactivate the catalyst and reactants. - Optimize the reaction temperature; a range of 80-110°C is often effective.[1] - Increase reaction time to drive the reaction to completion.
Catalyst Deactivation - The pyridine nitrogen in nicotinic acid can inhibit the catalyst. Ensure a suitable ligand is used if a palladium catalyst is employed in alternative methods.[1] - For iron-catalyzed reactions, ensure the iron powder is of high purity and activated if necessary.[2][3]
Sub-optimal Reagent Stoichiometry - Carefully control the molar ratio of bromine to nicotinic acid. Excess bromine may lead to over-bromination, while insufficient bromine will result in a low conversion rate.
Poor Reagent Quality - Use high-purity nicotinic acid and bromine to avoid side reactions.

Issue 2: High Levels of Impurities

Potential Cause Troubleshooting Action
Over-bromination (di-brominated species) - Maintain strict control over the reaction temperature. - Add bromine dropwise or in portions to avoid localized high concentrations.
Presence of Unreacted Nicotinic Acid - See "Incomplete Reaction" under Issue 1. - During workup, adjust the pH carefully to precipitate the 5-bromonicotinic acid while keeping unreacted nicotinic acid in solution if possible. The pH of the reaction mixture should be adjusted to 3 to collect the resulting precipitate.[2]
Side Reactions - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation or other side reactions.
Step 2: Amidation of 5-Bromonicotinic Acid

Issue 3: Low Yield of this compound

Potential Cause Troubleshooting Action
Poor Activation of Carboxylic Acid - If using the acyl chloride route, ensure complete conversion of the carboxylic acid to the acyl chloride with reagents like thionyl chloride or oxalyl chloride.[1][3] - For coupling-reagent-mediated amidation, select a suitable reagent based on scale, cost, and safety.[4][5]
Inefficient Amidation Reaction - Optimize the reaction temperature. While many amidations proceed at room temperature, some may require heating. - Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the acid produced during the reaction.[1]
Side Reaction at the Bromine Position - While less likely with an amine nucleophile under standard amidation conditions, consider using milder conditions if substitution of the bromine is observed.

Issue 4: Difficulty in Product Purification

Potential Cause Troubleshooting Action
Poor Solubility of Product - Highly brominated aromatic compounds can have poor solubility in common organic solvents, making recrystallization challenging and economically unfeasible on a large scale.[6] - Consider slurry washing with a solvent in which the impurities are soluble but the product is not.
Presence of Coupling Reagent Byproducts - Select coupling reagents that produce water-soluble byproducts for easier removal during aqueous workup. - If byproducts are organic-soluble, purification by column chromatography may be necessary at the lab scale. For larger scales, alternative purification methods like crystallization should be explored.
Residual Starting Material - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. - Employ an appropriate extraction or crystallization strategy to separate the product from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the bromination of nicotinic acid?

A1: The primary safety challenges involve the handling of hazardous materials. Bromine is highly corrosive and toxic, and thionyl chloride is a corrosive lachrymator.[2][3] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, closed systems are recommended. The reaction can also be exothermic, requiring careful temperature control to prevent runaways.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: To minimize impurities, it is crucial to have strict control over reaction parameters such as temperature, reagent stoichiometry, and reaction time. Using high-purity starting materials and anhydrous solvents is also essential.[1] For the bromination step, slow, controlled addition of bromine can prevent over-bromination. In the amidation step, the choice of coupling reagent and base can significantly impact the impurity profile.[4][5]

Q3: What are the most common impurities to expect in the final product?

A3: Common impurities may include unreacted 5-bromonicotinic acid, isopropylamine, and byproducts from the coupling reagent. Depending on the purity of the starting materials, you may also find residual nicotinic acid or di-brominated nicotinamide derivatives.

Q4: Are there more environmentally friendly ("greener") methods for this synthesis?

A4: While traditional methods involve hazardous reagents, research into greener synthetic routes is ongoing. For the amidation step, catalytic methods that avoid the use of stoichiometric activating agents are being developed, though they may not yet be suitable for all substrates.[7] Enzymatic synthesis is another green alternative for producing nicotinamide from nicotinic acid and an amine, which is considered more environmentally friendly and efficient than chemical synthesis.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromonicotinic Acid

This protocol is based on the direct bromination of nicotinic acid.[2][3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and powdered iron catalyst (2% by weight of nicotinic acid).[2][3]

  • Heating: Heat the mixture to 70°C with stirring.

  • Bromine Addition: Slowly add bromine (~1.9 equivalents) over 2 hours, maintaining the temperature at 70°C.

  • Reflux: After the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring.

  • Workup:

    • Distill off the excess bromine and thionyl chloride.

    • Cool the residue to 0°C.

    • Carefully add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.[2]

  • Isolation: Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it with ice water.

  • Purification: The crude product can be further purified by recrystallization from ethanol.[3][9]

Protocol 2: Synthesis of this compound (Acyl Chloride Method)

This protocol is a general method for amidation via an acyl chloride intermediate.[1]

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromonicotinic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).

    • Add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of DMF (1 drop).

    • Stir at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

  • Amidation:

    • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane (10 mL) and cool to 0°C.

    • Add isopropylamine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Workup:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yields and Purity at Different Scales

Scale Step Typical Yield (%) Typical Purity (%) Key Considerations
Lab Scale (1-10 g) Bromination75-85>98Efficient heat dissipation, easy purification by recrystallization.
Amidation80-90>99Use of standard coupling reagents, purification by chromatography.
Pilot Scale (1-10 kg) Bromination65-75>97Heat management is critical, potential for increased byproducts.
Amidation70-80>98Cost and safety of reagents become important, optimization of purification is necessary.
Production Scale (>100 kg) Bromination60-70>95Process safety is paramount, requires specialized equipment for handling hazardous materials.
Amidation65-75>97Atom economy and waste reduction are key drivers for process optimization.

Note: The data in this table is representative and may vary depending on the specific reaction conditions and equipment used.

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation start1 Nicotinic Acid bromination Bromination (Br2, SOCl2, Fe catalyst) start1->bromination intermediate 5-Bromonicotinic Acid bromination->intermediate activation Activation (e.g., SOCl2) intermediate->activation amidation Amidation with Isopropylamine activation->amidation final_product This compound amidation->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_yield start Low Product Yield check_sm Check Starting Material Conversion start->check_sm incomplete Incomplete Reaction check_sm->incomplete Low Conversion side_reactions Significant Side Reactions Observed? check_sm->side_reactions High Conversion optimize_time Increase Reaction Time incomplete->optimize_time Yes optimize_temp Optimize Temperature incomplete->optimize_temp Yes check_reagents Verify Reagent Purity and Stoichiometry incomplete->check_reagents Yes purify_reagents Purify/Re-evaluate Reagents side_reactions->purify_reagents Yes modify_conditions Modify Reaction Conditions (e.g., atmosphere) side_reactions->modify_conditions Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Refining the Purification of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Isopropyl 5-bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the impurity profile of the crude material.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted 5-bromonicotinic acid, residual coupling agents (if used), and byproducts from the bromination or amidation steps. Nicotinic acid is a common impurity in the synthesis of nicotinamides.[1][2]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. A sharp melting point is a good indicator of high purity.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question: My this compound fails to dissolve in the hot recrystallization solvent.

  • Answer:

    • Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small increments until the solid just dissolves.

    • Inappropriate Solvent: The chosen solvent may not be suitable. While specific solvent systems for this compound are not widely published, for the precursor 5-bromonicotinic acid, solvents like water, ethanol, and isopropyl alcohol are effective. A solvent pair, such as ethyl acetate/hexanes, may also be effective for the final product.

Question: The product "oils out" instead of forming crystals upon cooling.

  • Answer:

    • Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as an oil. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly and without disturbance.

    • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as a charcoal treatment or a quick column filtration, to remove some impurities before recrystallization.

Question: The recrystallized product is colored.

  • Answer:

    • Colored Impurities Present: If your crude material or the resulting solution is colored, it indicates the presence of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. Be cautious not to add too much charcoal, as it can adsorb your product and reduce the yield.

Question: The yield of the purified product is low after recrystallization.

  • Answer:

    • Too Much Solvent Used: Using an excessive amount of solvent will cause a significant portion of your product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature Crystallization: Crystals may have formed during the hot filtration step. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product before filtration.

Column Chromatography Issues

Question: I am observing significant peak tailing for my compound on a silica gel column.

  • Answer:

    • Strong Interaction with Silica Gel: As a pyridine derivative, the basic nitrogen atom of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.

    • Column Overloading: Loading too much sample onto the column can also cause peak distortion. Reduce the amount of crude product loaded relative to the column size.

Question: I am unable to achieve good separation between my product and an impurity.

  • Answer:

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separation. Conduct a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to identify the best mobile phase for your separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may also improve separation.

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or Florisil, which have different selectivities.

Question: My product is eluting with the solvent front.

  • Answer:

    • Eluent is Too Polar: If your product elutes too quickly, the mobile phase is too polar. Decrease the polarity of your eluent. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent pair (e.g., ethyl acetate). Heat the mixture gently with stirring until all the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter or in a desiccator to remove all traces of solvent.

  • Analysis: Determine the yield and check the purity of the recrystallized product by measuring its melting point and/or by HPLC.

Protocol 2: Column Chromatography of this compound
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Loading the Column:

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation of the Product:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
Failure to Dissolve Insufficient or inappropriate solventAdd more hot solvent incrementally; test alternative solvents or solvent pairs (e.g., ethyl acetate/hexanes).
"Oiling Out" Solution cooled too quickly; high impurity levelReheat to redissolve, add more solvent, and cool slowly; perform a preliminary purification step.
Colored Product Presence of colored impuritiesAdd a small amount of activated charcoal to the hot solution before filtration.
Low Yield Too much solvent used; premature or incomplete crystallizationUse the minimum amount of hot solvent; pre-heat filtration apparatus; cool the solution thoroughly in an ice bath.

Table 2: Troubleshooting Common Column Chromatography Issues

IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction of the basic pyridine with acidic silica gel; column overloadingAdd 0.1-1% triethylamine to the eluent; reduce the sample load.
Poor Separation Inappropriate solvent systemOptimize the mobile phase polarity using TLC; consider a gradient elution or an alternative stationary phase (e.g., alumina).
Product Elutes Too Quickly Eluent is too polarDecrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude Isopropyl 5-bromonicotinamide recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography analysis Purity Check (HPLC, TLC, MP) recrystallization->analysis column_chromatography->analysis analysis->recrystallization If impure analysis->column_chromatography If impure end Pure Isopropyl 5-bromonicotinamide analysis->end If pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Purification Issue Encountered recrystallization_issue Recrystallization Problem? start->recrystallization_issue Yes chromatography_issue Chromatography Problem? start->chromatography_issue No recrystallization_solutions Adjust Solvent Cooling Rate Charcoal Treatment recrystallization_issue->recrystallization_solutions chromatography_solutions Optimize Eluent Add Triethylamine Change Stationary Phase chromatography_issue->chromatography_solutions

Caption: Logical workflow for troubleshooting purification issues.

References

mitigating cytotoxicity of Isopropyl 5-bromonicotinamide in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Isopropyl 5-bromonicotinamide, with a focus on mitigating potential cytotoxicity in control cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: High Cytotoxicity Observed in Vehicle Control Cells

Question Answer
My control cells, treated only with the vehicle (e.g., DMSO), are showing significant cell death. What could be the cause? The most common cause is the final concentration of the solvent in your cell culture medium. Solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of your vehicle is consistent across all wells and is at a level that is non-toxic to your specific cell line.
What is a safe concentration for DMSO? A general rule of thumb is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. However, the sensitivity to DMSO can be cell line-dependent. It is highly recommended to run a vehicle toxicity test to determine the maximum non-toxic concentration for your specific cells.
How can I perform a vehicle toxicity test? Prepare a serial dilution of your vehicle (e.g., DMSO) in cell culture medium, covering a range of concentrations (e.g., 0.01% to 2%). Treat your control cells with these dilutions for the same duration as your main experiment. Measure cell viability using a standard assay (e.g., MTT, LDH) to determine the highest concentration that does not significantly impact cell viability.

Issue 2: Inconsistent Results Between Experiments

Question Answer
I am observing high variability in cytotoxicity measurements between replicate experiments. What are the potential sources of this inconsistency? Inconsistent results can stem from several factors: - Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time. - Cell seeding density: Ensure a uniform number of cells are seeded in each well. - Compound preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution. - Incubation times: Adhere strictly to the same incubation times for compound treatment and assay development.
Could the compound itself be unstable in the culture medium? While this compound is generally stable, it's good practice to consider the stability of any compound in aqueous solutions over time. If your experiments run for an extended period (e.g., > 48 hours), consider refreshing the medium with a fresh dilution of the compound.

Frequently Asked Questions (FAQs)

Product Information

Question Answer
What is the mechanism of action of this compound? The precise mechanism of action is not fully elucidated. However, it is suggested that it may interact with enzymes or nicotinic receptors. Some brominated nicotinamides have been shown to induce apoptosis in cancer cell lines.[1]
What is the recommended solvent for this compound? This compound is soluble in organic solvents such as DMSO and ethanol.[1] For cell-based assays, DMSO is a common choice.
What is the recommended storage condition for the compound? It is typically a solid and should be stored in a cool, dry place, protected from light. For long-term storage of stock solutions in DMSO, -20°C is recommended.

Experimental Design

Question Answer
How can I determine the appropriate concentration range of this compound for my experiments? It is advisable to perform a dose-response experiment. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a suitable range for your specific cell line and experimental endpoint.
What are some general strategies to mitigate potential off-target cytotoxicity? - Use the lowest effective concentration: Determine the minimal concentration of the compound that achieves the desired biological effect. - Optimize incubation time: Shorter incubation times may reduce non-specific toxicity. - Co-treatment with antioxidants: In some cases, cytotoxicity can be mediated by oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored, but this should be tested empirically.

Quantitative Data Summary

The following table is a template for summarizing dose-response data for this compound in a hypothetical control cell line.

Concentration (µM)% Cell Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)100 ± 4.20 ± 4.2
198.5 ± 5.11.5 ± 5.1
1095.2 ± 3.84.8 ± 3.8
2588.1 ± 6.311.9 ± 6.3
5075.4 ± 7.924.6 ± 7.9
10052.3 ± 9.147.7 ± 9.1

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and vehicle controls for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the release of LDH from damaged cells.

  • Seed cells in a 96-well plate and treat them as described for the MTT assay.

  • At the end of the treatment period, centrifuge the plate if working with suspension cells.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided with the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis prep_cells Prepare and Seed Control Cells treat_cells Treat Cells with Compound and Controls prep_cells->treat_cells prep_compound Prepare this compound Stock and Dilutions prep_compound->treat_cells prep_vehicle Prepare Vehicle Control Dilutions prep_vehicle->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) incubate->cytotoxicity_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate cytotoxicity_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: Experimental workflow for assessing cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion compound Isopropyl 5-bromonicotinamide receptor Nicotinic Receptor? compound->receptor Binds signal_cascade Downstream Signaling Cascade (Hypothetical) receptor->signal_cascade Activates bax Bax Activation signal_cascade->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase Caspase Activation cytochrome_c->caspase Activates apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

troubleshooting_tree cluster_vehicle Vehicle Control Check cluster_compound Compound Effect Check start High Cytotoxicity in Control Cells? vehicle_ok Is Vehicle-Only Control Showing Toxicity? start->vehicle_ok reduce_vehicle Reduce Vehicle Concentration and Re-test vehicle_ok->reduce_vehicle Yes compound_issue Is Cytotoxicity Dose-Dependent? vehicle_ok->compound_issue No true_effect Potential True Compound Cytotoxicity. Consider Lower Doses or Shorter Exposure. compound_issue->true_effect Yes check_protocol Review Experimental Protocol: - Cell Density - Passage Number - Reagent Preparation compound_issue->check_protocol No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Validation & Comparative

comparing the efficacy of Isopropyl 5-bromonicotinamide to other nicotinic agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel nicotinic acetylcholine receptor (nAChR) agonists with improved therapeutic profiles is a continuous journey. This guide provides a framework for comparing the efficacy of a novel compound, exemplified here as Isopropyl 5-bromonicotinamide, against a panel of established nicotinic agonists. While direct comparative data for this compound is not currently available in the public domain, this document outlines the essential experimental protocols and data presentation formats required for a rigorous evaluation.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of new nAChR agonists necessitates a thorough comparison with existing compounds to ascertain their potential advantages in terms of potency, selectivity, and overall efficacy.

Quantitative Efficacy Comparison

A direct comparison of the efficacy of nicotinic agonists requires quantitative data from a series of standardized in vitro and in vivo experiments. The following table summarizes key efficacy parameters for a selection of well-characterized nicotinic agonists. A similar table would be populated with experimental data for a novel compound like this compound to facilitate a direct comparison.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Potency (EC50, µM)Efficacy (% of ACh max response)
Acetylcholine (ACh) α4β21801.5100%
α717,00015100%
Nicotine α4β210.880-100%
α73,0001040-60% (Partial Agonist)
Varenicline α4β20.060.145-60% (Partial Agonist)
α7320>30Full Agonist
Epibatidine α4β20.020.005>100% (Full Agonist)
α71.20.1Full Agonist
Cytisine α4β20.30.230-50% (Partial Agonist)
α7>10,000>100Very Low Efficacy
This compound Data not availableData not availableData not availableData not available

Key Signaling Pathways of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that allows the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the cell membrane and activation of various downstream signaling pathways. The influx of Ca2+ is particularly important as it can trigger a cascade of intracellular events, including the activation of second messenger systems and the release of neurotransmitters.

Nicotinic_Signaling_Pathway Agonist Nicotinic Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Cation_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Neurotransmitter_Release Neurotransmitter Release Ca_Signaling->Neurotransmitter_Release Neurotransmitter_Release->Cellular_Response

Nicotinic Receptor Signaling Pathway.

Experimental Protocols

To generate the comparative data presented in the table above, the following experimental protocols are essential.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for different nAChR subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific nAChR subtype of interest (e.g., from stably transfected cell lines like HEK293 or from brain regions rich in the target receptor) are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor subtype (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist at specific nAChR subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype and are incubated for 2-7 days to allow for receptor expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -70 mV.

  • Agonist Application: The test compound is applied at various concentrations to the oocyte via a perfusion system.

  • Data Acquisition and Analysis: The resulting inward currents are recorded and measured. Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the agonist concentration. The EC50 (the concentration that elicits 50% of the maximal response) and the maximal response (Emax) are determined by fitting the data to a sigmoidal dose-response equation. The efficacy is often expressed as a percentage of the maximal response induced by the endogenous agonist, acetylcholine.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of a novel compound against known nicotinic agonists.

Experimental_Workflow Start Novel Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Electrophysiology Electrophysiology (e.g., Two-Electrode Voltage Clamp) Start->Electrophysiology Known_Agonists Known Nicotinic Agonists (e.g., Nicotine, Varenicline) Known_Agonists->Binding_Assay Known_Agonists->Electrophysiology Determine_Ki Determine Binding Affinity (Ki) for nAChR Subtypes Binding_Assay->Determine_Ki Determine_EC50_Emax Determine Potency (EC50) and Efficacy (Emax) Electrophysiology->Determine_EC50_Emax Data_Table Compile Data in Comparative Table Determine_Ki->Data_Table Determine_EC50_Emax->Data_Table In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models of Disease) Data_Table->In_Vivo_Studies Inform Conclusion Comparative Efficacy Profile and Therapeutic Potential Data_Table->Conclusion Analyze_In_Vivo Analyze Behavioral and Physiological Effects In_Vivo_Studies->Analyze_In_Vivo Analyze_In_Vivo->Conclusion

Workflow for Comparative Efficacy Assessment.

Conclusion

A thorough and objective comparison of a novel compound like this compound with established nicotinic agonists is fundamental for its development as a potential therapeutic agent. By employing standardized experimental protocols to determine key efficacy parameters such as binding affinity, potency, and functional activity, and presenting this data in a clear, comparative format, researchers can effectively evaluate the compound's potential and guide further preclinical and clinical investigation. The framework provided in this guide serves as a roadmap for such an evaluation, ensuring a comprehensive and data-driven assessment of novel nicotinic agonists.

Lack of In Vivo Data for Isopropyl 5-bromonicotinamide Necessitates Focus on a Related Compound for Anti-Cancer Activity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches for in vivo studies on the anti-cancer activity of Isopropyl 5-bromonicotinamide have not yielded any specific results for this particular compound. The available research primarily focuses on the broader anti-neoplastic properties of nicotinamide (NAM), a related compound and a form of vitamin B3, and other nicotinamide derivatives.

Due to the absence of specific in vivo experimental data for this compound, a direct comparison guide on its anti-cancer activity as per the original request cannot be generated at this time.

However, to fulfill the core requirements of providing a comparative analysis of in vivo anti-cancer efficacy with detailed experimental protocols and data visualization, we propose to shift the focus to a well-documented related compound for which in vivo data is available. A suitable alternative would be to develop a comparison guide on the in vivo anti-cancer activity of Nicotinamide (NAM) .

This proposed guide would compare the in vivo performance of Nicotinamide against a relevant standard-of-care chemotherapeutic agent, providing a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinamide-based compounds. The guide will adhere to all the specified requirements, including:

  • Data Presentation: Summarizing all quantitative data into clearly structured tables for easy comparison.

  • Experimental Protocols: Providing detailed methodologies for all key experiments cited.

  • Mandatory Visualization: Creating diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language).

We await your feedback on this proposed alternative. Upon your approval, we will proceed with gathering the necessary data and generating the comprehensive comparison guide on the in vivo anti-cancer activity of Nicotinamide.

A Comparative Analysis of Isopropyl 5-bromonicotinamide and Structurally Similar Compounds for VEGFR-2 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nicotinamide Derivatives as VEGFR-2 Inhibitors

Nicotinamide, a form of vitamin B3, and its derivatives are emerging as a significant class of molecules in drug discovery, particularly in oncology.[1] One of the key targets for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels.[2] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, making it a prime target for therapeutic intervention.[2] Several nicotinamide-based compounds have been synthesized and evaluated for their potential to inhibit VEGFR-2 and thereby suppress tumor growth.[3][4][5]

Comparative Analysis of VEGFR-2 Binding Affinity

While direct experimental binding affinity data for Isopropyl 5-bromonicotinamide against VEGFR-2 was not found in the public domain, this section presents data for structurally similar nicotinamide derivatives that have been reported as VEGFR-2 inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of these compounds against VEGFR-2, providing a benchmark for the potential activity of this compound.

Compound NameStructureVEGFR-2 IC50 (nM)Reference
This compoundStructure of this compoundNot Available-
Compound 16c Structure of Compound 16c0.24 µM (240 nM)[3]
Compound 8 Structure of Compound 877.02 nM[4]
Compound 6 Structure of Compound 660.83 nM[5]
Sorafenib (Reference)Structure of Sorafenib53.65 nM[4]

Note: The structures for compounds 16c, 8, and 6 are proprietary to the cited research and are represented here with placeholder images. For detailed structures, please refer to the original publications.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against VEGFR-2, based on methodologies described in the cited literature.[6][7]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant VEGFR-2 enzyme and the substrate in kinase buffer to their optimal concentrations.

  • Kinase Reaction: a. To the wells of a 96-well plate, add the kinase buffer, the diluted test compound, and the VEGFR-2 enzyme. b. Initiate the kinase reaction by adding a mixture of ATP and the substrate. c. Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed). c. Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Data Analysis: a. Measure the luminescence using a plate reader. b. The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme activity without inhibitor). c. The IC50 value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_comp Prepare Compound Dilutions add_reagents Add Reagents to 96-well Plate (Buffer, Compound, Enzyme) prep_comp->add_reagents prep_enz Prepare Enzyme and Substrate prep_enz->add_reagents start_reaction Initiate Reaction (Add ATP + Substrate) add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction measure_lum Measure Luminescence stop_reaction->measure_lum calc_ic50 Calculate IC50 measure_lum->calc_ic50

Fig. 1: Experimental workflow for an in vitro VEGFR-2 kinase assay.
Molecular Docking (Predictive Method)

In the absence of experimental data for this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with the VEGFR-2 active site.[8][9] This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.

General Protocol:

  • Protein and Ligand Preparation: a. Obtain the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Generate a 3D conformer of the ligand (e.g., this compound) and optimize its geometry.

  • Docking Simulation: a. Define the binding site on the VEGFR-2 protein, typically the ATP-binding pocket. b. Use a docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site. c. Score the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: a. Analyze the top-scoring poses to identify the most likely binding mode. b. Visualize the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. c. The calculated binding energy can be used as a predictive measure of binding affinity.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis prep_prot Prepare VEGFR-2 Structure define_site Define Binding Site prep_prot->define_site prep_lig Prepare Ligand Structure (e.g., this compound) run_docking Run Docking Algorithm prep_lig->run_docking define_site->run_docking score_poses Score and Rank Poses run_docking->score_poses analyze_interactions Analyze Interactions score_poses->analyze_interactions predict_affinity Predict Binding Affinity analyze_interactions->predict_affinity

Fig. 2: General workflow for molecular docking of a ligand to VEGFR-2.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[10] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – key processes in angiogenesis.[11][12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Fig. 3: Simplified VEGFR-2 signaling pathway.

Conclusion

This guide provides a comparative framework for evaluating this compound in the context of other nicotinamide-based VEGFR-2 inhibitors. While direct experimental data for the target compound is currently lacking, the information on structurally similar compounds, coupled with detailed experimental and computational protocols, offers a valuable resource for researchers in the field of drug discovery. The presented data and methodologies can guide future studies to elucidate the precise biological activity and therapeutic potential of this compound. Further investigation, including in vitro kinase assays and cellular proliferation assays, is warranted to determine its efficacy as a VEGFR-2 inhibitor.

References

Comparative Analysis of Isopropyl 5-bromonicotinamide and Related Derivatives on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Isopropyl 5-bromonicotinamide's effects in different cell lines. This guide provides an objective comparison of its potential performance with other alternatives, supported by available experimental data on related compounds.

Introduction

This compound is a derivative of nicotinamide, a form of vitamin B3, which plays a crucial role in cellular metabolism. The introduction of a bromine atom and an isopropyl group to the nicotinamide scaffold can significantly alter its biological activity, including its potential as an anti-cancer agent. While direct comparative studies on this compound across multiple cell lines are limited in publicly available literature, this guide synthesizes data from structurally similar 5-bromonicotinamide derivatives to provide a comparative overview of their cytotoxic effects on various cancer cell lines. This analysis aims to inform on structure-activity relationships and provide a basis for future research and drug development.

Comparative Cytotoxicity of 5-Bromonicotinamide Derivatives

While specific data for this compound is not available, studies on other N-substituted 5-bromonicotinamide and related brominated nicotinic acid derivatives demonstrate varying degrees of cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds, offering a comparative perspective on their potential anti-cancer efficacy.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Hypothetical this compound A549Lung CarcinomaData Not Available-
MCF-7Breast AdenocarcinomaData Not Available-
HCT116Colorectal CarcinomaData Not Available-
Caco-2Colorectal AdenocarcinomaData Not Available-
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide MCF-7Breast Adenocarcinoma0.07[1]
N4 (a novel nicotinamide derivative) MCF-7Breast Adenocarcinoma12.1
Compound 4d (Nicotinamide-based diamide) NCI-H460Large Cell Lung Cancer4.07 µg/mL[2]
Compound 4h (Nicotinamide-based diamide) NCI-H460Large Cell Lung Cancer-[2]
Compound 4c (Nicotinamide-based diamide) NCI-H460, A549, NCI-H1975Lung CancerModerate to Good Inhibition[2]
Compound 4g (Nicotinamide-based diamide) NCI-H460, NCI-H1975Lung CancerSelective Cytotoxicity[2]
Compound 4i (Nicotinamide-based diamide) NCI-H460, A549, NCI-H1975Lung CancerSignificant Inhibition[2]
Brominated Acetophenone Derivative 5c A549Alveolar Adenocarcinoma11.80 µg/mL[3]
Caco-2Colorectal Adenocarcinoma18.40 µg/mL[3]
MCF-7Breast Adenocarcinoma< 10 µg/mL[3]
PC3Prostate Adenocarcinoma< 10 µg/mL[3]

Note: The data presented is for structurally related compounds and not directly for this compound. Direct experimental validation is required to ascertain the specific effects of this compound.

Potential Signaling Pathways

The cytotoxic effects of nicotinamide derivatives in cancer cells are often attributed to their interference with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for this compound are yet to be elucidated, research on related compounds suggests the involvement of pathways such as the PI3K/Akt signaling cascade, which is a key regulator of cell survival.

PI3K_Akt_Signaling_Pathway Isopropyl_5-bromonicotinamide This compound Receptor Growth Factor Receptor Isopropyl_5-bromonicotinamide->Receptor Inhibition? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

To facilitate the cross-validation of the effects of this compound and its derivatives, a detailed protocol for a standard cytotoxicity assay is provided below.

Cell Viability (MTT) Assay

This protocol outlines the steps for determining the cytotoxic effects of a compound on different cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells 1. Seed Cells (5,000-10,000 cells/well) Treat_Cells 2. Treat with Compound (0.1 - 100 µM) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Solution Treat_Cells->Add_MTT Incubate_Formazan 4. Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize 5. Solubilize with DMSO Incubate_Formazan->Solubilize Read_Absorbance 6. Read Absorbance (570nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The available data on 5-bromonicotinamide derivatives suggest that this class of compounds holds promise for the development of novel anti-cancer agents. The cytotoxic activity appears to be influenced by the nature of the substitution on the nicotinamide core, highlighting the importance of structure-activity relationship studies.

To fully assess the potential of this compound, further research is imperative. Direct comparative studies of its cytotoxic effects across a diverse panel of cancer cell lines are needed to establish its efficacy and selectivity. Elucidation of its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, will be crucial for its rational development as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for initiating such investigations.

References

A Comparative Analysis of Isopropyl 5-bromonicotinamide and Its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Isopropyl 5-bromonicotinamide and its analogs, with a focus on their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is curated from publicly available research and is intended to guide further investigation and drug discovery efforts in this area.

Introduction

This compound is a derivative of nicotinamide (Vitamin B3) characterized by a bromine atom at the 5-position of the pyridine ring and an isopropyl amide group.[1] This structural motif has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related nicotinamide derivatives.[2] Notably, the 5-bromonicotinic acid scaffold has been explored for the development of novel therapeutics, including anticancer agents.[3] One of the key mechanisms of action for some nicotinamide derivatives is the inhibition of VEGFR-2, a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[4][5][6] This guide will delve into the structure-activity relationships of 5-bromonicotinamide analogs, presenting available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected 5-bromonicotinamide analogs and related nicotinamide derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2 kinase. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Nicotinamide Derivatives Against Various Cancer Cell Lines

Compound IDModification from this compound ScaffoldHCT-116 (Colon Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)Reference
Compound 6 N-aryl substituted nicotinamide with a chlorobenzylidene moiety9.3 ± 0.027.8 ± 0.025-[7]
Compound 7 N-aryl substituted nicotinamide with a hydroxybenzylidene moiety15.9 ± 0.04110.20 ± 0.035-[7]
Compound 8 N-aryl substituted nicotinamide5.47.1-[5]
Compound 10 N-aryl substituted nicotinamide15.49.8-[6]
Compound 11 N-aryl substituted nicotinamide---[6]
Compound 23j bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative-6.410.3[8]
Compound 7a Nicotinamide-thiadiazol hybrid--7.09 ± 0.5 (MCF-7), 4.64 ± 0.3 (MDA-MB-231)[2][9]

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50 in nM) of Nicotinamide Derivatives

Compound IDModification from this compound ScaffoldVEGFR-2 IC50 (nM)Reference
Sorafenib (Reference) Standard VEGFR-2 inhibitor53.65[5][6]
Compound 6 N-aryl substituted nicotinamide with a chlorobenzylidene moiety60.83[7]
Compound 8 N-aryl substituted nicotinamide77.02[5]
Compound 10 N-aryl substituted nicotinamide145.1[6]
Compound 11 N-aryl substituted nicotinamide86.60[6]
Compound 23j bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative3.7[8]
Compound 7a Nicotinamide-thiadiazol hybrid95 ± 50[2][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to evaluate the anticancer and enzyme inhibitory activities of the compounds discussed.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The principle is to quantify the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[5][10]

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Buffer

  • ATP

  • Test Compound (e.g., this compound analog)

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • DMSO

  • Dithiothreitol (DTT) (optional)

  • Solid White 96-well Assay Plates

  • Nuclease-free Water

Procedure:

  • Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. DTT can be added to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Add the Master Mix to each well of a 96-well plate.

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same percentage of DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This will deplete the remaining ATP.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-45 minutes.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the positive and blank controls.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]

Materials and Reagents:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[3]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK1/2 MEK->ERK Permeability Permeability eNOS->Permeability GeneExpression Gene Expression ERK->GeneExpression Proliferation Proliferation ERK->Proliferation Inhibitor This compound and Analogs Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay VEGFR-2 Kinase Assay Characterization->KinaseAssay CellViability Cell Viability Assay (MTT) Characterization->CellViability IC50_Kinase Determine IC50 (VEGFR-2 Inhibition) KinaseAssay->IC50_Kinase IC50_Cell Determine IC50 (Antiproliferative Activity) CellViability->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR

Caption: General experimental workflow for comparative analysis.

References

independent verification of the published synthesis of Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification and Comparison of Synthetic Routes to Isopropyl 5-bromonicotinamide

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides an independent verification and comparison of published methodologies for the synthesis of this compound, a key building block in the development of various pharmaceutical agents.

Comparison of Synthetic Methodologies

The synthesis of this compound is principally achieved through the amidation of 5-bromonicotinic acid. Two primary approaches have been identified in the literature: a direct amide coupling and a two-step process involving the formation of an acyl chloride intermediate. This guide will compare these methods to provide a clear basis for selecting the most suitable protocol for your research needs.

ParameterMethod 1: Acyl Chloride Formation followed by AmidationMethod 2: Direct Amide Coupling (Hypothetical Alternative)
Starting Material 5-Bromonicotinic acid5-Bromonicotinic acid
Key Reagents Oxalyl chloride (or Thionyl chloride), Isopropylamine, Pyridine (or other base)Coupling agents (e.g., HATU, HOBt, DIC), Isopropylamine, Base (e.g., DIPEA)
Reaction Steps 21
Reaction Time Typically 8-16 hoursTypically 4-24 hours
Yield High (generally >80%)Variable (dependent on coupling agent and substrate)
Purification Aqueous workup followed by crystallization or chromatographyAqueous workup followed by chromatography
Scalability Readily scalableCan be more expensive to scale due to costly coupling agents

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This widely applicable method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with isopropylamine.

Step 1: Formation of 5-Bromonicotinoyl Chloride [1][2]

  • To a solution of 5-bromonicotinic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add oxalyl chloride (3.0 equivalents) dropwise at room temperature.

  • Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Stir the mixture at room temperature for 6 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromonicotinoyl chloride, which is used in the next step without further purification.

Step 2: Amidation to form this compound [3]

  • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous CH₂Cl₂.

  • In a separate flask, prepare a solution of isopropylamine (1.0 equivalent) and pyridine (1.0 equivalent) in CH₂Cl₂.

  • Cool the acyl chloride solution to 0 °C and add the isopropylamine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method 2: Direct Amide Coupling (Alternative Protocol)

This method utilizes peptide coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and amine.

  • To a solution of 5-bromonicotinic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1,3-Diisopropylcarbodiimide (DIC) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add isopropylamine (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the key steps in each synthetic method.

G cluster_0 Method 1: Acyl Chloride Route A 5-Bromonicotinic Acid B Oxalyl Chloride, DMF (cat.), CH2Cl2 A->B Step 1: Acyl Chloride Formation C 5-Bromonicotinoyl Chloride (Crude Intermediate) B->C D Isopropylamine, Pyridine, CH2Cl2 C->D Step 2: Amidation E Workup & Purification D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

G cluster_1 Method 2: Direct Coupling Route A 5-Bromonicotinic Acid B Coupling Agents (HOBt, DIC), Isopropylamine, DIPEA, DMF A->B One-Pot Reaction C Workup & Purification B->C D This compound C->D

Caption: Workflow for the direct amide coupling synthesis of this compound.

Logical Comparison of Methodologies

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including scale, cost, and available resources. The following diagram provides a logical comparison of the key decision-making factors.

G cluster_0 Considerations for Method 1 cluster_1 Considerations for Method 2 Start Select Synthesis Method Method1 Method 1: Acyl Chloride Start->Method1 Method2 Method 2: Direct Coupling Start->Method2 M1_Adv1 Advantages: - High Yield - Cost-effective for scale-up Method1->M1_Adv1 M1_Dis1 Disadvantages: - Two distinct steps - Use of corrosive reagents Method1->M1_Dis1 M2_Adv1 Advantages: - One-pot procedure - Milder conditions Method2->M2_Adv1 M2_Dis1 Disadvantages: - Higher reagent cost - Byproduct removal can be challenging Method2->M2_Dis1

Caption: Decision-making factors for selecting a synthetic route to this compound.

References

Isopropyl 5-bromonicotinamide: A Comparative Analysis in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl 5-bromonicotinamide, a derivative of nicotinic acid (Vitamin B3), has emerged as a compound of interest in pharmaceutical research, particularly in the exploration of novel anti-cancer agents. This guide provides a comparative overview of the performance of this compound and related nicotinamide analogs in established research models, supported by available experimental data and detailed methodologies. While direct experimental data for this compound is limited in the currently available literature, this guide synthesizes findings on closely related 5-bromonicotinamide derivatives to offer valuable insights into its potential biological activities and mechanisms of action.

Performance in Anti-Cancer Research Models

The anti-cancer potential of nicotinamide derivatives is an active area of investigation. The bromine substitution at the 5-position of the nicotinamide ring is considered a key feature that can influence the molecule's biological activity. Research suggests that these compounds may exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nicotinamide Phosphoribosyltransferase (NAMPT).

Comparative Cytotoxicity Data
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Nicotinamide Derivative 8 HCT-116 (Colon)5.4[1]
HepG2 (Liver)7.1[1]
Nicotinamide Derivative 6 HCT-116 (Colon)9.3[2]
HepG2 (Liver)7.8[2]
Nicotinamide Derivative 10 HCT-116 (Colon)15.4[3]
HepG2 (Liver)9.8[3]
Nicotinamide Derivative 7 HCT-116 (Colon)15.7[3]
HepG2 (Liver)15.5[3]
Nicotinamide Derivative A-1 HCT-116 (Colon)-[4]
HepG2 (Liver)-[4]
Nicotinamide Derivative C-6 HCT-116 (Colon)-[4]
HepG2 (Liver)-[4]
Nicotinamide Derivative D-1 HCT-116 (Colon)3.08[4]
HepG2 (Liver)4.09[4]
Sorafenib (Reference Drug) HCT-116 (Colon)7.28[4]
HepG2 (Liver)5.28[4]
Comparative VEGFR-2 Inhibitory Activity

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The following table compares the VEGFR-2 inhibitory activity of several nicotinamide derivatives.

Compound/AnalogVEGFR-2 IC50 (nM)Reference
Nicotinamide Derivative 8 77.02[1]
Nicotinamide Derivative 6 60.83[2]
Nicotinamide Derivative 10 145.1[3]
Nicotinamide Derivative 11 86.60[3]
Nicotinamide Derivative A-1 -[4]
Nicotinamide Derivative C-6 -[4]
Nicotinamide Derivative D-1 -[4]
Sorafenib (Reference Drug) 53.65[1][3]

Signaling Pathways and Experimental Workflows

To understand the potential mechanisms of action and the experimental approaches used to evaluate compounds like this compound, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Test Compound (e.g., this compound) CellLines Cancer Cell Lines (e.g., HCT-116, HepG2, MCF-7) Compound->CellLines MTT MTT Assay (Cell Viability/Cytotoxicity) CellLines->MTT IC50 Determine IC50 MTT->IC50 EnzymeAssay Enzyme Inhibition Assays (e.g., VEGFR-2, NAMPT) IC50->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) EnzymeAssay->PathwayAnalysis

Caption: General experimental workflow for evaluating the anti-cancer activity of a test compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are detailed protocols for key experiments commonly used to evaluate the performance of compounds like this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • This compound (or other test compounds)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

NAMPT Activity Assay

This assay measures the activity of the NAMPT enzyme, which is crucial for NAD+ biosynthesis.

Materials:

  • Recombinant human NAMPT enzyme

  • Assay buffer

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Detection reagent (e.g., a fluorescent probe that reacts with NADH)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add the NAMPT enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the detection reagent.

  • Signal Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the reaction velocity (rate of increase in fluorescence) for each compound concentration. Plot the velocity against the compound concentration to determine the IC50 value.

References

Isopropyl 5-bromonicotinamide: A Comparative Analysis Against Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Isopropyl 5-bromonicotinamide has emerged as a compound of interest due to its potential anti-cancer properties. This guide provides a comparative overview of this compound against established standard-of-care cancer therapies, offering insights for researchers, scientists, and drug development professionals.

Note: As of the latest literature review, specific preclinical or clinical data for this compound's anti-cancer efficacy is not extensively available in the public domain. This guide will therefore outline the necessary data points and experimental frameworks for a comprehensive comparison and will present available data for standard therapies as a benchmark.

Overview of this compound

This compound is a derivative of nicotinamide, a form of vitamin B3. While detailed in vivo and in vitro studies are limited, preliminary information suggests that its potential anti-cancer effects may stem from the induction of apoptosis (programmed cell death) in tumor cells.[1] Brominated nicotinamides have demonstrated cytotoxic effects on various cancer cell lines in laboratory settings.[1] The proposed mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell metabolism or interaction with nicotinic receptors.[1]

Standard Cancer Therapies: A Benchmark for Comparison

Standard cancer therapies encompass a range of treatment modalities, each with distinct mechanisms of action. These include:

  • Chemotherapy: Utilizes cytotoxic drugs to kill rapidly dividing cancer cells.

  • Targeted Therapy: Acts on specific molecular targets that are involved in cancer growth, progression, and spread.

  • Immunotherapy: Harnesses the body's own immune system to fight cancer.

  • Radiation Therapy: Uses high-energy rays to kill cancer cells.

  • Hormone Therapy: Slows or stops the growth of cancers that use hormones to grow.

Quantitative Comparison of Efficacy

A critical aspect of evaluating a novel anti-cancer agent is the quantitative comparison of its efficacy against standard treatments. This is often achieved through in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Table 1: Illustrative IC50 Values of Standard Chemotherapeutic Agents Against Various Cancer Cell Lines

Chemotherapeutic AgentCancer Cell LineIC50 (µM)
CisplatinA549 (Lung Carcinoma)3.5
DoxorubicinMCF-7 (Breast Cancer)0.8
PaclitaxelHeLa (Cervical Cancer)0.01
5-FluorouracilHT-29 (Colon Carcinoma)5.2
GemcitabinePANC-1 (Pancreatic Cancer)0.04

Note: These values are representative and can vary depending on the specific experimental conditions.

For a meaningful comparison, similar IC50 data for this compound against a panel of cancer cell lines would be required.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard chemotherapeutic drug (positive control) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

General Experimental Workflow for Preclinical Anti-Cancer Drug Evaluation A Compound Synthesis and Characterization (this compound) B In Vitro Screening (Cytotoxicity Assays - e.g., MTT) A->B Test efficacy C Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) B->C Investigate how it works F Data Analysis and Comparison with Standard Therapies B->F D In Vivo Animal Models (e.g., Xenograft Models) C->D Validate in a living organism E Toxicity Studies D->E Assess safety D->F E->F

Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer compound.

Simplified EGFR Signaling Pathway Targeted by Standard Therapies cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation TargetedTherapy Targeted Therapy (e.g., EGFR Inhibitors) TargetedTherapy->EGFR Inhibits

Caption: A simplified representation of the EGFR signaling pathway, a common target for cancer drugs.

Conclusion

While this compound shows early promise as a potential anti-cancer agent, a comprehensive evaluation necessitates rigorous preclinical and clinical studies. The frameworks and comparative data for standard therapies presented in this guide offer a roadmap for the systematic investigation of this and other novel compounds. Future research should focus on generating robust in vitro and in vivo efficacy data, elucidating the precise mechanism of action, and conducting thorough toxicity profiling to ascertain the therapeutic potential of this compound in the context of current cancer treatment paradigms.

References

Statistical Validation of Isopropyl 5-bromonicotinamide: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for the statistical validation of Isopropyl 5-bromonicotinamide by comparing its potential biological performance with that of other nicotinamide derivatives. Due to a lack of publicly available experimental data specifically for this compound, this document outlines the methodologies and data presentation structures that should be employed in its evaluation. The comparative data presented herein is based on published results for other nicotinamide derivatives to serve as a benchmark for future studies.

Introduction to this compound and its Therapeutic Potential

This compound is a derivative of 5-bromonicotinic acid, a versatile scaffold in medicinal chemistry.[1][2][3] The presence of a bromine atom on the pyridine ring offers a site for synthetic modification, allowing for the creation of a diverse range of compounds with potential therapeutic applications.[1][4] Derivatives of 5-bromonicotinic acid have shown promise in various fields, including the development of anticancer, antiviral, and antimicrobial agents.[1] Their mechanism of action is often linked to the modulation of key signaling pathways, such as those involving vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors.[1]

Comparative Analysis of Nicotinamide Derivatives in Cancer Research

While specific data for this compound is not available, numerous studies have evaluated the anticancer activity of other nicotinamide derivatives. This section provides a comparative summary of the cytotoxic effects of various nicotinamide analogs against different cancer cell lines, as determined by in vitro assays. The data is presented to illustrate the expected format for a comprehensive comparison once experimental results for this compound become available.

Table 1: Comparative in vitro Cytotoxicity of Selected Nicotinamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4i SNB-75 (CNS Cancer)NCI-60 Screen>10 (38.94% PGI)[5]
Compound 23c A549 (Lung Cancer)Not Specified3.103[6]
Compound 23d Skov-3 (Ovarian Cancer)Not Specified3.721[6]
Compound 2h Jurkat (T-cell Leukemia)MTT Assay0.03[7]
Compound 2i VariousSRB Assay<0.01 - 0.02[8]

PGI: Percent Growth Inhibition. A higher PGI indicates greater inhibition of cancer cell growth.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common method for assessing cell viability.

Protocol: MTT Assay for In Vitro Cytotoxicity

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
  • The culture medium from the seeded plates is replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

5. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

7. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, depict a hypothetical signaling pathway that could be targeted by nicotinamide derivatives and a general workflow for the evaluation of a novel compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription Proliferation & Angiogenesis Proliferation & Angiogenesis Gene Transcription->Proliferation & Angiogenesis Growth Factor Growth Factor Growth Factor->VEGFR-2 This compound This compound This compound->VEGFR-2 Inhibition

Caption: Hypothetical signaling pathway of VEGFR-2 inhibition.

G Compound Synthesis Compound Synthesis In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Compound Synthesis->In vitro Cytotoxicity Screening Lead Compound Identification Lead Compound Identification In vitro Cytotoxicity Screening->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In vivo Efficacy Models In vivo Efficacy Models Mechanism of Action Studies->In vivo Efficacy Models Preclinical Development Preclinical Development In vivo Efficacy Models->Preclinical Development

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

While this compound is a compound of interest based on the broader potential of 5-bromonicotinic acid derivatives, a comprehensive and objective comparison of its performance is currently hindered by the absence of published experimental data. The framework presented in this guide, including comparative data tables, detailed experimental protocols, and illustrative diagrams, provides a clear roadmap for the future evaluation and statistical validation of this compound. Further research is essential to generate the necessary data to accurately assess its therapeutic potential relative to existing and emerging alternatives.

References

Safety Operating Guide

Proper Disposal of Isopropyl 5-bromonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Isopropyl 5-bromonicotinamide (CAS No. 104290-45-1), emphasizing safe handling practices and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide outlines general procedures for the disposal of brominated organic compounds.

Chemical and Physical Properties
CAS Number 104290-45-1
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling brominated organic compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for proper disposal. Do not allow the material to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol for the disposal of this type of chemical waste.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "Halogenated Organic Waste."

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Do not mix this compound waste with other waste streams, such as non-halogenated solvents or aqueous waste.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Collection:

    • Carefully transfer any waste this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into the designated halogenated organic waste container.

    • Minimize the generation of dust or aerosols during transfer.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the date, chemical name, and approximate quantity. This is crucial for regulatory compliance.

Experimental Protocols Cited

This guidance is based on standard laboratory safety protocols for handling and disposing of halogenated organic compounds. No specific experimental protocols involving this compound were cited in the creation of these disposal procedures.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Documentation cluster_2 Final Disposal Identify & Segregate Waste Identify & Segregate Waste Use Labeled, Compatible Container Use Labeled, Compatible Container Identify & Segregate Waste->Use Labeled, Compatible Container Step 1a Transfer Waste Safely Transfer Waste Safely Use Labeled, Compatible Container->Transfer Waste Safely Step 1b Store in Designated Area Store in Designated Area Transfer Waste Safely->Store in Designated Area Step 2 Maintain Accurate Records Maintain Accurate Records Store in Designated Area->Maintain Accurate Records Step 3 Contact EHS for Pickup Contact EHS for Pickup Maintain Accurate Records->Contact EHS for Pickup Step 4 Proper Disposal by EHS Proper Disposal by EHS Contact EHS for Pickup->Proper Disposal by EHS Step 5

Caption: General workflow for laboratory chemical waste disposal.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for detailed and definitive disposal procedures. Failure to comply with proper disposal regulations can result in significant penalties and environmental harm.

Personal protective equipment for handling Isopropyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Isopropyl 5-bromonicotinamide (CAS 104290-45-1), a brominated pyridine derivative. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier and Hazard Information:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.

Protection Type Minimum Requirement Recommended for High-Risk Operations
Eye/Face Protection ANSI-approved safety goggles with side shields.Full-face shield worn over safety goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect prior to use.Double-gloving with appropriate material; consult glove compatibility charts.
Body Protection Laboratory coat, long pants, and closed-toe/heel shoes.Flame-resistant lab coat for flammable compounds; chemical-resistant apron.
Respiratory Protection Not typically required when using a certified chemical fume hood.A NIOSH-approved respirator with appropriate cartridges may be necessary for emergencies, large-scale work, or if a fume hood is not available.

Operational Plan: Handling and Storage

Strict adherence to the following operational protocols is necessary for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All manipulations of this compound must be conducted in a properly functioning, certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly sealed to prevent the release of vapors.

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocol: Standard Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Thoroughly review the available safety information for this compound and similar compounds.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all transfers and manipulations of the compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

    • When weighing, do so in the fume hood or a ventilated balance enclosure.

  • Cleanup:

    • Decontaminate all glassware and the work surface after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste".

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Waste".

    • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) three times. The rinsate should be collected and disposed of as halogenated organic liquid waste.

  • Disposal Procedure:

    • All waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Never dispose of this compound down the drain.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon cleanup_ppe Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_solid Solid Halogenated Waste cleanup_wash->disp_solid disp_liquid Liquid Halogenated Waste cleanup_wash->disp_liquid

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.